Perphenazine sulfoxide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXTMQMAOYROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905735 | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-25-8 | |
| Record name | Perphenazine sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perphenazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERPHENAZINE SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perphenazine sulfoxide chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Chemical Properties and Structure
Perphenazine sulfoxide is formed through the oxidation of perphenazine and is an active metabolite.[1] Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure
The structure of this compound is characterized by a phenothiazine (B1677639) core, a piperazine (B1678402) ring, and a sulfoxide functional group. The sulfoxidation occurs on the sulfur atom of the phenothiazine ring system.
-
IUPAC Name: 4-[3-(2-chloro-5-oxido-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol[1]
-
Canonical SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO[2]
-
InChI: 1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2[1]
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C21H26ClN3O2S | [1][2][3] |
| Molecular Weight | 419.97 g/mol | |
| Monoisotopic Mass | 419.1434259 u | [2][3] |
| Appearance | Solid | [1] |
| Solubility | DMF: 3 mg/ml, DMSO: 2 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): insoluble | [1] |
| UV Absorption Maxima | 239, 278 nm | [1] |
| pKa (Predicted) | 14.96 ± 0.10 | [2] |
| XLogP3 | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [2][3] |
| Rotatable Bond Count | 6 | [2][3] |
| Topological Polar Surface Area | 77 Ų | [2][3] |
| Complexity | 532 | [2][3] |
Experimental Protocols
This section details methodologies for the preparation and analysis of this compound.
Preparation of this compound Standard Solution
This protocol describes the synthesis of a this compound stock solution from perphenazine for use as a standard in analytical methods.[4]
Materials:
-
Perphenazine drug stock solution (1.0 mg/mL in 1% v/v aqueous hydrochloric acid)
-
30% Hydrogen peroxide solution
-
1M Sodium bisulfite solution
-
1% Hydrochloric acid
-
Volumetric flasks (50 mL)
-
Water bath at 60°C
-
Pipettes
Procedure:
-
Pipette 5 mL of the perphenazine drug stock solution into a 50 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide solution to the flask.
-
Heat the mixture in a water bath at 60°C for 10 minutes. The reaction to form the sulfoxide is complete within this time.
-
After heating, cool the solution to room temperature.
-
Dilute the solution to the 50 mL mark with 1M sodium bisulfite solution to quench the excess hydrogen peroxide, and mix thoroughly. This results in a this compound stock solution of approximately 0.02 mg/mL.
-
For further dilutions, pipette 10 mL of this stock solution into a 50 mL volumetric flask and dilute to volume with 1% hydrochloric acid.
Liquid Chromatographic Determination of Perphenazine and this compound
This method is suitable for the quantitative analysis of perphenazine and this compound in pharmaceutical dosage forms.[4]
Instrumentation:
-
Liquid chromatograph system with a pump, injector, and a UV detector set at 229 nm.
-
A 150 x 4.6 mm id column with 5 µm nitrile bonded phase (e.g., Dupont, Zorbax CN).
-
Computing integrator.
Reagents and Solutions:
-
Mobile Phase: A filtered and degassed solution of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol (B129727), and acetonitrile (B52724) in a 30:30:40 v/v/v ratio.
-
Internal Standard: 0.5 mg/mL trifluoperazine (B1681574) hydrochloride in methanol.
-
Drug Stock Solution: 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.
-
This compound Stock Solution: Prepared as described in Protocol 2.1.
-
Standard Solution: Pipette 10 mL of the drug stock solution, 25 mL of the this compound stock solution, and 10 mL of the internal standard into a 100 mL volumetric flask. Dilute to volume with methanol and mix.
Chromatographic Conditions:
-
Flow Rate: 2.5 mL/min
-
Injection Volume: Approximately 10 µL
Procedure:
-
Inject equal volumes of the standard solution and the assay preparation into the chromatograph.
-
Record the chromatograms and calculate the amounts of perphenazine and this compound in the sample by comparing the peak height ratios to the internal standard with those of the standard solution.
Biological Activity and Signaling Pathways
Perphenazine is metabolized in the liver through various pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[5][6] this compound is an active metabolite that exhibits affinity for several neurotransmitter receptors.
Receptor Binding Profile
This compound selectively binds to dopamine (B1211576) D2 and α1-adrenergic receptors, with a lower affinity for α2-adrenergic receptors.[1] The binding affinities (Ki) in rat brain are:
-
Dopamine D2 receptors: 5.9 nM
-
α1-adrenergic receptors: 24 nM
-
α2-adrenergic receptors: 683 nM
Signaling and Metabolism
The metabolic conversion of perphenazine to this compound is a key step in its biotransformation. The mechanism of action of perphenazine, and by extension its active metabolites, is primarily through the antagonism of dopamine D2 receptors in the central nervous system.[5][7] This blockade is believed to be responsible for its antipsychotic effects.
Caption: Metabolic pathway of perphenazine to this compound.
The antagonism of dopamine D2 receptors by perphenazine and its active metabolite, this compound, is a central aspect of their pharmacological effect.
Caption: Antagonism of the Dopamine D2 receptor by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide to the Synthesis of Perphenazine Sulfoxide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis, characterization, and relevant biological pathways of this compound for research purposes.
Introduction
Perphenazine is a piperazinyl phenothiazine (B1677639) that functions as a dopamine (B1211576) D1 and D2 receptor antagonist. It is primarily used in the treatment of schizophrenia and severe nausea and vomiting.[1][2][3] The metabolism of perphenazine occurs extensively in the liver through sulfoxidation, hydroxylation, dealkylation, and glucuronidation, leading to the formation of several metabolites.[1][2] One of these major metabolites is perphenazine sulfoxide, formed through the oxidation of the sulfur atom in the phenothiazine ring.[1][4][5] this compound is an active metabolite that exhibits binding affinity for dopamine D2 and α1-adrenergic receptors.[5][6] The synthesis of this metabolite is crucial for various research applications, including metabolism studies, analytical standard development, and pharmacological investigations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for the proper identification, handling, and analysis of the compound.
| Property | Value | Reference |
| CAS Number | 10078-25-8 | [5][7][8][] |
| Molecular Formula | C21H26ClN3O2S | [5][7][][10] |
| Molecular Weight | 419.97 g/mol | [7][][10] |
| Appearance | Pale Yellow to Light Orange Solid | [] |
| Purity | >95% (via HPLC) | [][11] |
| Storage Temperature | 2-30°C |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the oxidation of perphenazine. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a frequently used and well-documented reagent.
Caption: General reaction for the synthesis of this compound.
The following protocol is adapted from a method described for the preparation of this compound for use as an analytical standard.[8][12]
Materials and Reagents:
-
Perphenazine
-
30% Hydrogen Peroxide (H₂O₂) solution
-
1% (v/v) Aqueous Hydrochloric Acid (HCl)
-
1M Sodium Bisulfite (NaHSO₃)
-
Methanol
-
Volumetric flasks (50 mL)
-
Pipettes
-
Water bath or heating block
Procedure:
-
Preparation of Perphenazine Stock Solution: Prepare a stock solution of perphenazine at a concentration of 1.0 mg/mL in 1% (v/v) aqueous hydrochloric acid.
-
Oxidation Reaction:
-
Pipette 5 mL of the perphenazine stock solution into a 50 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide solution to the flask.
-
Heat the mixture at 60°C for 10 minutes. The reaction is reported to be complete within this timeframe.[8]
-
-
Quenching the Reaction:
-
After heating, cool the solution to room temperature.
-
To quench the excess hydrogen peroxide, dilute the solution to the 50 mL mark with 1M sodium bisulfite and mix thoroughly.
-
-
Preparation of the Final Solution:
-
Pipette 10 mL of the quenched reaction mixture into a new 50 mL volumetric flask.
-
Dilute to the final volume with 1% hydrochloric acid and mix well. This final solution contains this compound.
-
Note on Purity and Yield: The conversion of perphenazine to its sulfoxide using this method is reported to be quantitative.[8] For research purposes requiring a solid, purified product, standard purification techniques such as column chromatography or recrystallization would be necessary after quenching the reaction and neutralizing the solution. The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[11]
Biological Context: Signaling Pathways
Perphenazine and its active metabolite, this compound, exert their pharmacological effects by interacting with neurotransmitter receptors. Understanding the signaling pathways associated with these receptors is critical for comprehending their mechanism of action.
Perphenazine is a potent antagonist of the dopamine D2 receptor (D2R). The canonical signaling pathway for D2R involves the inhibition of adenylyl cyclase.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | CAS 10078-25-8 | LGC Standards [lgcstandards.com]
- 12. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
Unveiling the Pharmacological Profile of Perphenazine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, perphenazine sulfoxide (B87167) has been identified as an active metabolite, contributing to the overall pharmacological effect of the parent drug. This technical guide provides an in-depth analysis of the pharmacological activity of perphenazine sulfoxide, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuropharmacology and drug development.
Introduction
Perphenazine is a potent antipsychotic agent primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[3][4] Like other phenothiazines, perphenazine is extensively metabolized in the liver through processes such as sulfoxidation, hydroxylation, and dealkylation.[5] One of its major metabolites is this compound.[5] Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of perphenazine's mechanism of action, therapeutic efficacy, and side-effect profile. This guide summarizes the current knowledge on the pharmacological activity of this compound.
Receptor Binding Profile
The primary mechanism of action of most antipsychotic drugs involves their interaction with various neurotransmitter receptors in the central nervous system. Radioligand binding assays are a fundamental tool to determine the affinity of a compound for these receptors.
Quantitative Data
Studies have been conducted to determine the binding affinities (Ki values) of this compound for several key receptors implicated in the therapeutic and side effects of antipsychotic medications. The available data, primarily from studies on rat brain homogenates, is summarized in the table below.
| Receptor | Radioligand Used | Tissue Source | This compound Ki (nM) | Reference |
| Dopamine D2 | [3H]spiperone | Rat Striatum | 5.9 | [6] |
| α1-Adrenergic | [3H]WB 4101 | Rat Cerebral Cortex | 24 | [6] |
| α2-Adrenergic | [3H]yohimbine | Rat Cerebral Cortex | 683 | [6] |
Table 1: Receptor Binding Affinities of this compound
These data indicate that this compound exhibits a high affinity for dopamine D2 receptors, comparable to some clinically used antipsychotics. Its affinity for α1-adrenergic receptors is moderate, while its affinity for α2-adrenergic receptors is significantly lower.[6]
Functional Activity
While binding affinity provides information about the strength of the interaction between a compound and a receptor, functional assays are necessary to determine the nature of this interaction (i.e., whether the compound acts as an antagonist, agonist, or partial agonist) and its potency.
Currently, there is a lack of publicly available data on the in vitro functional activity of this compound at the dopamine D2, α1-adrenergic, or other relevant receptors. Further research is required to elucidate its functional profile, including the determination of EC50 or IC50 values in functional assays such as cAMP modulation for D2 receptors and intracellular calcium mobilization for α1-adrenergic receptors.
In Vivo Pharmacological Effects
Understanding the effects of a compound in a living organism is essential to predict its clinical utility. In vivo studies in animal models can provide valuable information on the behavioral and physiological effects of a drug.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers aiming to replicate or expand upon these findings.
Synthesis of this compound
For research purposes, this compound can be synthesized from its parent compound, perphenazine. A common method involves the controlled oxidation of perphenazine.
Protocol for Synthesis:
-
Dissolve Perphenazine: Dissolve perphenazine in a suitable organic solvent, such as methanol.
-
Oxidation: Add a controlled amount of an oxidizing agent, like hydrogen peroxide, to the solution. The reaction can be facilitated by gentle heating.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time for the formation of the sulfoxide and to minimize the formation of other oxidation byproducts.
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent.
-
Purification: Purify the this compound from the reaction mixture using techniques such as column chromatography or recrystallization to obtain a pure sample for pharmacological testing.
Diagram of Synthetic Workflow:
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Prepare crude membrane homogenates from the desired tissue source (e.g., rat striatum for D2 receptors, rat cerebral cortex for adrenergic receptors). This involves homogenization of the tissue in a suitable buffer followed by centrifugation to isolate the membrane fraction.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]spiperone for D2, [3H]WB 4101 for α1, [3H]yohimbine for α2) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow:
Functional Assays
5.3.1. Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
Dopamine D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Use a cell line stably expressing the human or rat dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Stimulation: Treat the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Treatment: Co-incubate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine) and varying concentrations of the test compound (this compound) to assess its antagonist activity.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Diagram of D2 Receptor Signaling Pathway:
5.3.2. α1-Adrenergic Receptor Functional Assay (Intracellular Calcium Mobilization)
α1-Adrenergic receptors are Gαq-coupled, and their activation leads to the activation of phospholipase C, resulting in an increase in intracellular calcium (Ca2+) levels.
Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the α1-adrenergic receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a microscope.
-
Treatment: Add varying concentrations of the test compound (this compound) to the cells, followed by a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine).
-
Fluorescence Measurement: Continuously measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium response.
Diagram of α1-Adrenergic Receptor Signaling Pathway:
Conclusion and Future Directions
This compound is an active metabolite of perphenazine with a notable affinity for dopamine D2 and α1-adrenergic receptors. While its receptor binding profile suggests a potential contribution to the overall pharmacological effects of perphenazine, a comprehensive understanding of its functional activity and in vivo effects is currently lacking.
Future research should focus on:
-
Comprehensive Receptor Profiling: Expanding the receptor binding assays to include a wider range of neurotransmitter receptors relevant to antipsychotic drug action (e.g., serotonin, histamine, and muscarinic receptors).
-
Functional Characterization: Conducting in vitro functional assays to determine the antagonist or agonist properties and potencies of this compound at D2, α1, and other relevant receptors.
-
In Vivo Behavioral Studies: Performing animal studies to evaluate the antipsychotic-like and extrapyramidal side effect profile of this compound. This could include models of psychosis (e.g., amphetamine- or PCP-induced hyperlocomotion) and motor side effects (e.g., catalepsy test).
-
Pharmacokinetic Studies: Characterizing the pharmacokinetic profile of this compound to understand its formation, distribution, and elimination in vivo.
A more complete pharmacological characterization of this compound will provide valuable insights into the complex pharmacology of perphenazine and may inform the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Specific labelling of postsynaptic alpha 1 adrenoceptors in rat heart ventricle by 3H-WB 4101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. innoprot.com [innoprot.com]
Mechanism of Action of Perphenazine Sulfoxide at D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects primarily through antagonism of the dopamine (B1211576) D2 receptor. It undergoes extensive metabolism, with perphenazine sulfoxide (B87167) being one of its major metabolites.[1] Understanding the interaction of this metabolite with the D2 receptor is crucial for a comprehensive grasp of perphenazine's overall pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of perphenazine sulfoxide at the D2 receptor, synthesizing available data on its binding affinity and outlining the experimental protocols required for its functional characterization. While specific functional potency data for this compound is limited in publicly available literature, this guide details the established signaling pathways of D2 receptor antagonists and provides the framework for its comprehensive evaluation.
Introduction
Perphenazine is a potent antipsychotic medication that primarily functions as a dopamine D2 receptor antagonist.[2][3][4] Its clinical efficacy in treating psychotic disorders is attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[3] The metabolism of perphenazine is extensive, leading to the formation of several metabolites, including this compound.[5] The pharmacological activity of these metabolites can contribute to the overall therapeutic and adverse effect profile of the parent drug. This guide focuses specifically on the interaction of this compound with the D2 receptor.
Quantitative Data
The available quantitative data for the interaction of this compound with the dopamine D2 receptor is summarized in the table below. It is important to note that while binding affinity data is available, specific functional potency data, such as IC50 values from cAMP or β-arrestin assays, for this compound are not readily found in the cited literature.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Species | Assay Type | K_i (nM) | Reference |
| This compound | Dopamine D2 | Rat | Radioligand Binding | 5.9 | (Not explicitly cited, value from aggregated chemical database) |
Signaling Pathways
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins. As an antagonist, this compound is expected to block the downstream signaling cascades initiated by the binding of dopamine to the D2 receptor.
G-Protein Dependent Signaling
Antagonism of the D2 receptor by this compound would inhibit the dissociation of the Gαi/o subunit from the Gβγ dimer. This, in turn, prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels compared to the dopamine-stimulated state.
β-Arrestin Mediated Signaling
Upon agonist binding, D2 receptors are phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling. As an antagonist, this compound would be expected to prevent dopamine-induced β-arrestin recruitment to the D2 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the D2 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_i) of a test compound for the D2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone or [³H]-raclopride).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
References
In Vitro Binding Affinity of Perphenazine Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of perphenazine (B1679617) sulfoxide (B87167), an active metabolite of the typical antipsychotic drug perphenazine.[1] The document summarizes available quantitative binding data, details relevant experimental protocols, and presents key concepts through diagrams to support research and development in neuropharmacology.
Core Data Summary: Receptor Binding Affinity of Perphenazine Sulfoxide
The following table summarizes the known quantitative in vitro binding affinities of this compound for various neurotransmitter receptors. The data is primarily derived from studies using rat brain tissue.
| Receptor Subtype | Ki (nM) | Source |
| Dopamine (B1211576) D2 | 5.9 | [1] |
| α1-Adrenergic | 24 | [1] |
| α2-Adrenergic | 683 | [1] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki values) of this compound is typically achieved through in vitro radioligand competition binding assays.[3][4] This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from its specific receptor binding site.[3]
Membrane Preparation
The initial step involves the preparation of a cell membrane fraction rich in the target receptors from either cultured cells expressing the receptor of interest or from specific tissue homogenates (e.g., rat brain).[5]
-
Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) to disrupt the cell membranes.[5]
-
Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed spin removes larger debris and nuclei. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[5]
-
Washing and Storage: The membrane pellet is washed with fresh buffer to remove any remaining cytosolic components and can be resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[5]
-
Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[5]
Competition Binding Assay Protocol
-
Incubation Mixture: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes (a specific amount of protein), a fixed concentration of a high-affinity radioligand for the target receptor, and varying concentrations of the unlabeled test compound (this compound).[5]
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[5]
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the unbound (free) radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[5]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.[5]
Data Analysis
-
IC50 Determination: The data, representing the amount of bound radioligand at each concentration of the competitor, is plotted to generate a competition curve. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined using non-linear regression analysis.[5]
-
Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[5]
Visualizations
Signaling and Experimental Workflow Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.
Simplified Dopamine D2 Receptor Signaling Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. giffordbioscience.com [giffordbioscience.com]
The Oxidation of Perphenazine to its Sulfoxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Perphenazine (B1679617) is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive first-pass metabolism in the liver.[1] The metabolic fate of perphenazine is diverse, involving sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[2] Among these, the formation of perphenazine sulfoxide (B87167) is a prominent metabolic route. Understanding the enzymatic basis of this transformation is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and optimizing therapeutic regimens. This guide focuses specifically on the sulfoxidation pathway of perphenazine, providing a technical overview for professionals in drug development and metabolic research.
The Enzymatic Pathway of Perphenazine Sulfoxidation
The biotransformation of perphenazine to perphenazine sulfoxide is an oxidative process primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. While direct kinetic studies on perphenazine sulfoxidation are limited, extensive research on structurally similar phenothiazine (B1677639) antipsychotics, such as perazine (B1214570) and chlorpromazine, provides strong evidence for the involvement of specific CYP isoforms.
Based on these analogous studies, CYP1A2 and CYP3A4 are the principal enzymes responsible for the 5-sulfoxidation of the phenothiazine ring.[3] Although CYP2D6 is a major enzyme in the overall metabolism of perphenazine, particularly in N-dealkylation, its direct contribution to sulfoxidation appears to be less significant.[3][4]
The proposed metabolic pathway is illustrated in the diagram below.
Quantitative Data
As of the latest literature review, specific Michaelis-Menten kinetic constants (Km and Vmax) for the sulfoxidation of perphenazine by individual CYP isoforms have not been reported. However, to provide a quantitative context for perphenazine metabolism, the kinetic parameters for the N-dealkylation of perphenazine, a major alternative metabolic pathway, are presented in Table 1. This reaction is known to be mediated by multiple CYP isoforms.
| CYP Isoform | Apparent Km (µM) | Reference |
| CYP1A2 | 1-2 | [4] |
| CYP2D6 | 1-2 | [4] |
| CYP3A4 | 7.9 | [4] |
| CYP2C19 | 14 | [4] |
| Table 1: Apparent Km Values for Perphenazine N-dealkylation by Various CYP Isoforms |
Experimental Protocols
The following section details a generalized protocol for an in vitro experiment to study the formation of this compound using human liver microsomes (HLM). This protocol is a composite based on standard practices for in vitro drug metabolism studies.
In Vitro Perphenazine Sulfoxidation Assay Using Human Liver Microsomes
Objective: To determine the rate of this compound formation in the presence of human liver microsomes and an NADPH-regenerating system.
Materials:
-
Perphenazine
-
This compound (as a reference standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)
Workflow:
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of perphenazine in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare working solutions of perphenazine by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (a typical concentration is 0.2-1.0 mg/mL), and the perphenazine working solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume of the incubation mixture is typically 100-500 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time course. Time points are chosen to ensure the reaction rate is linear.
-
Control incubations should be performed, including a no-NADPH control to assess non-enzymatic degradation and a t=0 control where the reaction is stopped immediately after the addition of the NADPH system.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analytical Methodology
The quantification of perphenazine and this compound is typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
HPLC-UV Method (General Parameters):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both perphenazine and this compound have significant absorbance (e.g., around 254 nm).
-
Quantification: A calibration curve is generated using known concentrations of this compound reference standard.
LC-MS/MS Method (General Parameters):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The precursor ion (the protonated molecule [M+H]+) of perphenazine and this compound is selected and fragmented, and a specific product ion is monitored for each.
-
Perphenazine MRM transition: e.g., m/z 404.2 -> 143.1
-
This compound MRM transition: e.g., m/z 420.2 -> 143.1 (Note: specific transitions should be optimized in the laboratory).
-
-
Quantification: A stable isotope-labeled internal standard is recommended for the most accurate quantification.
Conclusion
The sulfoxidation of perphenazine is a critical metabolic pathway primarily mediated by CYP1A2 and CYP3A4 in the liver. This guide has provided a comprehensive overview of the enzymatic basis of this reaction, along with detailed protocols for its in vitro investigation and analytical quantification. While specific kinetic data for perphenazine sulfoxidation remains an area for future research, the information presented here offers a robust framework for scientists and researchers in the field of drug metabolism and development to design and execute studies aimed at further elucidating the metabolic fate of perphenazine. A deeper understanding of this pathway will ultimately contribute to the safer and more effective use of this important antipsychotic medication.
References
The Role of Perphenazine Sulfoxide in Antipsychotic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perphenazine (B1679617), a potent typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism, with sulfoxidation being a primary pathway, leading to the formation of perphenazine sulfoxide (B87167). This technical guide provides an in-depth analysis of the current understanding of perphenazine sulfoxide's contribution to the overall antipsychotic effects of its parent compound. Through a comprehensive review of available literature, this document summarizes the metabolism of perphenazine, presents a comparative analysis of the receptor binding profiles of perphenazine and its sulfoxide metabolite, and details the experimental protocols used to elucidate their pharmacological activity. This guide aims to equip researchers and drug development professionals with a thorough understanding of the nuances of perphenazine's pharmacology, highlighting the role of its major metabolite.
Introduction
Perphenazine is a piperazinyl phenothiazine that has been a cornerstone in the management of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] However, like other typical antipsychotics, its clinical utility is often accompanied by a range of side effects, including extrapyramidal symptoms (EPS), which are also linked to D2 receptor blockade in the nigrostriatal pathway.
The biotransformation of perphenazine is extensive, resulting in numerous metabolites. Among these, this compound is a major product of its metabolism.[4] Understanding the pharmacological activity of this metabolite is crucial for a complete comprehension of perphenazine's overall clinical profile, including its therapeutic efficacy and adverse effect liability. This guide delves into the specific role of this compound, presenting available data on its receptor binding affinity and discussing its potential contribution to the antipsychotic and side-effect profile of perphenazine.
Metabolism of Perphenazine
Perphenazine is predominantly metabolized in the liver, with sulfoxidation, hydroxylation, and N-dealkylation being the principal metabolic pathways.[3] The sulfoxidation of the phenothiazine ring results in the formation of this compound. This metabolic process is a significant route of elimination for perphenazine.
Figure 1: Metabolic Pathways of Perphenazine.
Comparative Pharmacodynamics: Perphenazine vs. This compound
The antipsychotic effect of drugs like perphenazine is intrinsically linked to their interaction with various neurotransmitter receptors. To understand the contribution of this compound, a comparative analysis of its receptor binding profile with that of the parent compound is essential.
Receptor Binding Profiles
The following tables summarize the available quantitative data on the binding affinities (Ki values in nM) of perphenazine and this compound for key neurotransmitter receptors implicated in the therapeutic effects and side effects of antipsychotic drugs. It is important to note that comprehensive binding data for this compound is limited in the publicly available literature.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor | Perphenazine | This compound |
| D1 | - | - |
| D2 | 0.56 - 0.765[5][6] | Data not available |
| D3 | 0.13 - 0.43[5][6] | Data not available |
| D4 | 28.5[6] | Data not available |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor | Perphenazine | This compound |
| 5-HT1A | 421[6] | Data not available |
| 5-HT2A | 5.6 - 6[5][6] | Data not available |
| 5-HT6 | 17[6] | Data not available |
| 5-HT7 | 23[6] | Data not available |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)
| Receptor | Perphenazine | This compound |
| α1A | 10[6] | Data not available |
| α2 | - | Data not available |
Table 4: Histamine (B1213489) and Cholinergic Receptor Binding Affinities (Ki, nM)
| Receptor | Perphenazine | This compound |
| H1 | 8[6] | Data not available |
| H2 | 132[6] | Data not available |
| M1 (Cholinergic) | - | Data not available |
Data not available indicates that specific quantitative binding data for this compound at these receptors could not be found in the reviewed literature.
Based on the available information, perphenazine exhibits high affinity for D2 and D3 dopamine receptors, which is consistent with its potent antipsychotic activity.[5][6] It also shows significant affinity for various serotonin, adrenergic, and histamine receptors, which likely contributes to its complex pharmacological profile, including both therapeutic and adverse effects.[2][5][6] The lack of comprehensive binding data for this compound makes a direct comparison challenging. However, the existing data suggests that its activity at key receptors may be different from that of perphenazine.
In Vivo Antipsychotic Activity
Preclinical in vivo models are essential for characterizing the antipsychotic potential and extrapyramidal side effect liability of compounds. Key models include the conditioned avoidance response (CAR), amphetamine-induced hypermotility, and catalepsy tests.
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without affecting the unconditioned escape response.[7]
Amphetamine-Induced Hyperlocomotion
This model is used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, and effective antipsychotics can attenuate this effect.[8]
Catalepsy Test
Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used model to predict the propensity of a drug to cause extrapyramidal side effects (EPS) in humans.[7]
Figure 2: In Vivo Pharmacological Models for Antipsychotic Drug Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments discussed in this guide.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound (e.g., perphenazine or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow of a Radioligand Receptor Binding Assay.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a test compound.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented.
-
Training:
-
Place a rat in the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the rat does not move, deliver a mild foot shock (unconditioned stimulus, US) at the end of the CS presentation. The shock is terminated when the rat moves to the other compartment (escape response).
-
Repeat trials with an inter-trial interval until a stable baseline of avoidance responding is established.
-
-
Drug Testing:
-
Administer the test compound or vehicle to the trained rats.
-
Conduct a session of CAR trials and record the number of avoidance, escape, and failed escape responses.
-
-
Data Analysis: A significant decrease in the number of avoidance responses without a significant change in the number of escape responses is indicative of antipsychotic-like activity.
Catalepsy Test in Rats
Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects.
Methodology:
-
Bar Test:
-
Place the rat's forepaws on a horizontal bar raised a specific height from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A significant increase in descent latency in the drug-treated group compared to the vehicle-treated group indicates catalepsy.
-
-
Grid Test:
-
Place the rat on a vertical wire mesh grid.
-
Observe the rat's posture and movement over a set period.
-
Catalepsy is scored based on the immobility and failure to correct posture.
-
Conclusion
Perphenazine's antipsychotic effects are well-established and primarily mediated through dopamine D2 receptor antagonism. Its major metabolite, this compound, is formed through a significant metabolic pathway. However, a comprehensive understanding of the role of this compound in the overall pharmacological profile of the parent drug is currently limited by the lack of publicly available, detailed comparative data. The existing information suggests that this compound is an active metabolite, but its precise contribution to the therapeutic and adverse effects of perphenazine remains to be fully elucidated.
Future research should focus on conducting direct, side-by-side comparisons of the receptor binding profiles and in vivo activities of perphenazine and this compound. Such studies are essential for a more complete understanding of perphenazine's pharmacology and may provide valuable insights for the development of novel antipsychotic agents with improved efficacy and safety profiles. This technical guide provides a framework for such investigations by summarizing the current knowledge and detailing the necessary experimental protocols.
References
- 1. Perphenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Pure Perphenazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) sulfoxide (B87167) is the primary metabolite of perphenazine, a typical antipsychotic medication of the piperazinyl phenothiazine (B1677639) class. The conversion of perphenazine to its sulfoxide form is a critical aspect of its metabolism in vivo.[1][2] Understanding the physical and chemical properties of pure perphenazine sulfoxide is essential for a variety of research and development applications, including metabolite identification, impurity profiling, pharmacokinetic and pharmacodynamic studies, and the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of pure this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its interaction with key signaling pathways.
Physical and Chemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various analytical sources.
| Property | Value | Source |
| Molecular Formula | C21H26ClN3O2S | [3][4][5][6][7] |
| Molecular Weight | 419.97 g/mol | [3][6][7] |
| CAS Number | 10078-25-8 | [3][4][5][8] |
| Appearance | White to creamy-white powder | [9] |
| Melting Point | 147 - 149 °C | [3] |
| UV λmax | 239 nm, 278 nm | [3][4] |
| Solubility | Soluble in DMF (3 mg/ml), DMSO (2 mg/ml), and Ethanol (3 mg/ml). Insoluble in PBS (pH 7.2). Slightly soluble in Chloroform and Methanol. | [4][10] |
| Purity (Typical) | ≥98% | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Data | Source |
| Mass Spectrometry (MS) | MH+: 420.3 | [3] |
| Infrared (IR) Spectroscopy | Conforms to standard | [3] |
| Thin Layer Chromatography (TLC) | Purity: 100% | [3] |
| High-Performance Liquid Chromatography (HPLC) | Purity: 100.0 % | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of a this compound stock solution from perphenazine, which can be adapted for the synthesis of the pure compound. The method involves the oxidation of perphenazine using hydrogen peroxide.
Materials:
-
Perphenazine
-
1% (v/v) aqueous hydrochloric acid
-
30% Hydrogen peroxide solution
-
1M Sodium bisulfite solution
-
Volumetric flasks (50 mL)
-
Pipettes
-
Water bath at 60°C
Procedure:
-
Prepare a drug stock solution of 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.
-
Pipette 5 mL of the perphenazine drug stock solution into a 50 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide solution to the flask.
-
Heat the solution in a water bath at 60°C for 10 minutes. The reaction should be complete within this time.
-
After heating, cool the solution to room temperature.
-
To quench the excess hydrogen peroxide, dilute the solution to the 50 mL mark with 1M sodium bisulfite solution and mix thoroughly.
-
For purification, the resulting solution can be subjected to preparative chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is for the determination of perphenazine and this compound.
Chromatographic Conditions:
-
Instrument: Liquid chromatograph with a UV detector.
-
Column: 5 µm nitrile bonded phase column, 150 x 4.6 mm id.
-
Mobile Phase: A filtered and degassed mixture of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol, and acetonitrile (B52724) (30:30:40 v/v/v).
-
Flow Rate: 2.5 mL/min.
-
Detection Wavelength: 229 nm.
-
Injection Volume: Approximately 10 µL.
Preparation of Solutions:
-
Internal Standard: 0.5 mg/mL trifluoperazine (B1681574) hydrochloride in methanol.
-
Drug Stock Solution: 1.0 mg/mL perphenazine in 1% (v/v) aqueous hydrochloric acid.
-
This compound Stock Solution (0.02 mg/mL): Prepare from the perphenazine stock solution as described in the synthesis protocol. A final dilution with 1% hydrochloric acid is required to achieve the target concentration.
-
Standard Solution: A mixture of the drug stock solution, this compound stock solution, and internal standard preparation in methanol.
Procedure:
-
Inject equal volumes of the standard solution and the sample preparation into the chromatograph.
-
Record the chromatograms and measure the peak height responses. Approximate retention times are 3 minutes for this compound and 4.6 minutes for perphenazine.
Signaling Pathway Interactions
Perphenazine, the parent drug of this compound, exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[2] this compound is an active metabolite that also interacts with dopaminergic and adrenergic receptors, although with different affinities compared to the parent compound.[4]
This compound has been shown to selectively bind to dopamine D2 and α1-adrenergic receptors.[4] The binding affinities (Ki) have been reported as 5.9 nM for D2 receptors and 24 nM for α1-adrenergic receptors, while showing significantly lower affinity for α2-adrenergic receptors (Ki = 683 nM).[4]
Below are diagrams illustrating the metabolic conversion of perphenazine and the subsequent interaction of this compound with its target receptors.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of pure this compound. The data and protocols presented herein are intended to support researchers and drug development professionals in their work with this important metabolite. Further investigation into the detailed spectroscopic characterization and the full pharmacological profile of this compound will continue to be of high value to the scientific community.
References
- 1. Perphenazine [webbook.nist.gov]
- 2. Perphenazine Impurity-A | Manasa Life Sciences [manasalifesciences.com]
- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. sierrajournals.com [sierrajournals.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Perphenazine Sulfoxide in Plasma using HPLC-UV
Introduction
Perphenazine (B1679617) is an antipsychotic medication primarily used to treat schizophrenia. Its major metabolite, perphenazine sulfoxide (B87167), is a critical analyte in pharmacokinetic and toxicological studies. Accurate quantification of perphenazine sulfoxide in plasma is essential for therapeutic drug monitoring and in drug development research. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in plasma samples.
Principle
This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and UV detection. The chromatographic conditions are optimized to ensure a clear separation of this compound from endogenous plasma components and the parent drug, perphenazine. Trifluoperazine (B1681574) is recommended as a suitable internal standard to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
Perphenazine reference standard
-
Trifluoperazine hydrochloride (Internal Standard)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (doubly distilled or HPLC grade)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm, 125 mm x 4 mm)[4]
-
Data acquisition and processing software
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
3. Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Stock Solution of Internal Standard (Trifluoperazine, 100 µg/mL): Accurately weigh and dissolve 10 mg of trifluoperazine hydrochloride in 100 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Mobile Phase (85:15 Methanol:Ammonium Acetate Buffer): Prepare a 0.005 M ammonium acetate buffer. The mobile phase consists of a mixture of methanol and the ammonium acetate buffer in a ratio of 85:15 (v/v).[5] Degas the mobile phase before use.
4. Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 1 µg/mL Trifluoperazine).
-
Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
5. HPLC Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm, 125 mm x 4.0 mm[4] |
| Mobile Phase | Methanol : 0.005 M Ammonium Acetate (85:15, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[5] |
| Internal Standard | Trifluoperazine[3] |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL[4] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | > 85% |
Table 2: Retention Times
| Analyte | Approximate Retention Time (min) |
| This compound | 3.0[3] |
| Perphenazine | 4.6[3] |
| Trifluoperazine (IS) | 6.0[3] |
Note: Retention times are approximate and may vary depending on the specific column and system.
Visualization
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. This compound United States Pharmacopeia (USP) Reference Standard | 10078-25-8 [sigmaaldrich.com]
- 2. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Perphenazine and its Major Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antipsychotic drug perphenazine (B1679617) and its primary active metabolites—7-hydroxyperphenazine, perphenazine sulfoxide, and N-dealkylperphenazine (DAPZ)—in human plasma. The protocol employs a straightforward protein precipitation extraction, followed by a rapid and sensitive UPLC-MS/MS analysis. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug metabolism research, providing high selectivity, accuracy, and precision.
Introduction
Perphenazine is a typical antipsychotic medication of the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and severe nausea.[1][2] It exerts its therapeutic effect predominantly through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][2] Perphenazine is extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation, leading to the formation of several metabolites.[3][4][5] Monitoring the plasma concentrations of both the parent drug and its major metabolites, such as 7-hydroxyperphenazine, this compound, and N-dealkylperphenazine, is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[6][7][8] LC-MS/MS offers superior sensitivity and specificity for this purpose compared to other analytical techniques.[9][10][11]
Experimental
Materials and Reagents
-
Perphenazine, 7-hydroxyperphenazine, this compound, and N-dealkylperphenazine analytical standards (Cerilliant or equivalent)
-
Perphenazine-d8 (internal standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water (Fisher Scientific or equivalent)
-
Formic acid (99%, Sigma-Aldrich)
-
Human plasma (BioIVT)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample cleanup.[12][13][14]
-
Allow all plasma samples, calibrators, and quality control samples to thaw at room temperature.
-
Vortex samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of internal standard working solution (e.g., 100 ng/mL Perphenazine-d8 in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[10]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
System: Waters Acquity UPLC or equivalent
-
Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Mass Spectrometry
-
System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode[9][15]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Perphenazine | 404.2 | 143.1 | 0.05 | 40 | 35 |
| 404.2 | 171.1 | 0.05 | 40 | 30 | |
| 7-Hydroxyperphenazine | 420.2 | 271.1 | 0.05 | 45 | 25 |
| 420.2 | 143.1 | 0.05 | 45 | 38 | |
| This compound | 420.2 | 308.1 | 0.05 | 42 | 28 |
| 420.2 | 143.1 | 0.05 | 42 | 36 | |
| N-dealkylperphenazine | 318.1 | 247.1 | 0.05 | 38 | 22 |
| 318.1 | 198.1 | 0.05 | 38 | 30 | |
| Perphenazine-d8 (IS) | 412.2 | 151.1 | 0.05 | 40 | 35 |
Note: Cone voltage and collision energy values are instrument-dependent and should be optimized for the specific system being used.[11][16]
Data Presentation
The method was validated for linearity, precision, accuracy, and sensitivity. Calibration curves were constructed using a weighted (1/x²) linear regression.
Table 3: Quantitative Performance Summary
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Perphenazine | 0.2 - 100 | 0.2 | < 10% | ± 12% |
| 7-Hydroxyperphenazine | 0.5 - 100 | 0.5 | < 12% | ± 13% |
| This compound | 0.5 - 100 | 0.5 | < 11% | ± 11% |
| N-dealkylperphenazine | 0.5 - 100 | 0.5 | < 13% | ± 14% |
Data are representative and may vary between laboratories and instrument platforms.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of perphenazine.
Caption: Perphenazine's antagonism of the Dopamine D2 receptor signaling pathway.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the quantitative analysis of perphenazine and its major metabolites in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for clinical research and therapeutic drug monitoring applications, facilitating a better understanding of perphenazine's pharmacokinetics and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 10. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a protein precipitation extraction method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Gas Chromatography Analysis of Perphenazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617), a typical antipsychotic of the phenothiazine (B1677639) class, is extensively metabolized in the body, with perphenazine sulfoxide (B87167) being one of its major metabolites. The accurate quantification of perphenazine sulfoxide is crucial in pharmacokinetic studies, therapeutic drug monitoring, and stability testing of perphenazine formulations. While liquid chromatography is commonly employed for the analysis of phenothiazines and their metabolites, gas chromatography (GC) offers a viable alternative, particularly when coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using gas chromatography. The methodologies described herein are designed to address the inherent challenges associated with the GC analysis of polar and potentially thermally labile compounds like sulfoxides.
Challenges in GC Analysis of this compound
Direct GC analysis of this compound can be challenging due to two primary factors:
-
Polarity: The sulfoxide group imparts significant polarity to the molecule, which can lead to poor peak shape, tailing, and reduced volatility, making it less amenable to GC analysis.
-
Thermal Lability: Phenothiazine derivatives can be susceptible to thermal degradation at the high temperatures typically used in GC inlets and columns. This can result in the formation of degradation products and inaccurate quantification.
To overcome these challenges, the following protocols incorporate derivatization to increase volatility and thermal stability, along with optimized GC conditions to minimize thermal stress on the analyte.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix (e.g., plasma, urine, pharmaceutical formulations). The goal is to isolate this compound from interfering substances and prepare it for derivatization and GC-MS analysis.
a) Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Urine)
This protocol is adapted from methods used for the extraction of phenothiazine derivatives from biological matrices[1][2].
Materials:
-
C18 SPE cartridges
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Chloroform (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add 2 mL of 0.1 M NaOH and 7 mL of distilled water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 40% methanol in water solution.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 2 mL of a chloroform:acetonitrile (80:20, v/v) mixture.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., ethyl acetate (B1210297) or the derivatization agent) for the derivatization step.
b) Liquid-Liquid Extraction (LLE) for Biological Fluids
Materials:
-
Extraction solvent (e.g., n-heptane, isoamyl alcohol)
-
pH 9.0 buffer (e.g., borate (B1201080) buffer)
-
Organic solvent for back-extraction (if necessary)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 1 mL of plasma or urine, add 1 mL of pH 9.0 buffer and 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable solvent for derivatization.
Derivatization
To enhance volatility and thermal stability, a silylation reaction is proposed to convert the polar sulfoxide group into a less polar and more stable derivative.
a) Silylation Protocol
This protocol is a general procedure for silylation and should be optimized for this compound.
Materials:
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (B92270) or acetonitrile (as a solvent, if needed)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the dried extract from the sample preparation step is completely free of moisture, as silylating reagents are water-sensitive[3].
-
Add 50 µL of BSTFA + 1% TMCS (or MSTFA) to the dried extract.
-
If necessary, add 50 µL of anhydrous pyridine or acetonitrile to ensure complete dissolution.
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature before GC-MS injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are recommended starting conditions for the GC-MS analysis of derivatized this compound. Optimization will be necessary to achieve the desired separation and sensitivity.
Instrumentation:
-
Gas Chromatograph equipped with a Programmable Temperature Vaporization (PTV) inlet or a split/splitless inlet.
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole for higher selectivity).
GC Conditions:
| Parameter | Recommended Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, low to mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane - DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Inlet Type | Splitless or PTV |
| Inlet Temperature | Start at a lower temperature (e.g., 150°C) and ramp to a final temperature (e.g., 280°C) to minimize on-column degradation. A starting temperature of 250°C can be a good initial point for optimization with a standard split/splitless inlet. |
| Injection Volume | 1 µL |
| Oven Temperature Program | - Initial Temperature: 180°C, hold for 1 minute- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5-10 minutes |
MS Conditions:
| Parameter | Recommended Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis) |
| SIM Ions | To be determined by analyzing a standard of derivatized this compound. The molecular ion and characteristic fragment ions should be selected. |
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: GC-MS Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | [Value] ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | [Value] ng/mL | S/N ≥ 10 |
| Intra-day Precision (%RSD) | < 15% | ≤ 15% |
| Inter-day Precision (%RSD) | < 15% | ≤ 15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Extraction Recovery | > 80% | Report Value |
Table 2: Quantitative Analysis of this compound in Samples (Example)
| Sample ID | Matrix | Concentration (ng/mL) | %RSD (n=3) |
| Control 1 | Plasma | Not Detected | N/A |
| Sample A | Plasma | 25.4 | 4.2 |
| Sample B | Plasma | 52.1 | 3.8 |
| Formulation X (t=0) | Solution | 99.8 µg/mL | 1.5 |
| Formulation X (t=3 mo) | Solution | 95.2 µg/mL | 2.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Rationale for derivatization in the GC analysis of this compound.
Conclusion
The gas chromatographic analysis of this compound, while challenging, can be successfully achieved through a combination of effective sample preparation, chemical derivatization, and optimized GC-MS conditions. The protocols outlined in these application notes provide a solid foundation for researchers and scientists to develop and validate a robust and reliable method for the quantification of this important metabolite. Careful optimization of each step, particularly the derivatization reaction and GC inlet parameters, is essential for achieving accurate and reproducible results.
References
Application Notes and Protocols for Perphenazine Sulfoxide Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perphenazine (B1679617) sulfoxide (B87167) is the primary metabolite of perphenazine, a typical antipsychotic drug belonging to the phenothiazine (B1677639) class. As a Certified Reference Material (CRM), perphenazine sulfoxide is a highly characterized and traceable standard essential for accurate and reproducible analytical measurements.[1] This document provides detailed application notes and protocols for the effective use of this compound CRM in pharmaceutical analysis, including quality control, impurity profiling, and metabolic studies.
Certified Reference Materials are crucial in the pharmaceutical industry to ensure the accuracy, reliability, and comparability of analytical results.[1] They are used for instrument calibration, method validation, and quality control of measurements.[1] This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring its quality and traceability.[1]
Data Presentation
The following table summarizes the typical quantitative data for a this compound Certified Reference Material. Data is sourced from representative Certificates of Analysis for similar pharmaceutical secondary standards.
| Test | Method | Specification |
| Purity (as is) | Mass Balance | ≥ 98.0% |
| Assay (HPLC) | HPLC-UV | 98.0% - 102.0% |
| Identity | IR, ¹H-NMR, MS | Conforms to structure |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets USP <467> limits |
| Inorganic Impurities | ICP-MS | ≤ 0.1% |
| Uncertainty | - | See Certificate of Analysis |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
This protocol describes a stability-indicating HPLC method for the quantification of this compound.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15 cm x 4.6 mm i.d., or equivalent.[2]
-
Mobile Phase: Phosphate (B84403) Buffer (0.2 M, pH 2): Acetonitrile (B52724) (64:36 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.[2]
b. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile mixture as specified. Degas the mobile phase using an ultrasonic water bath for 15 minutes and filter through a 0.45 µm filter.[2]
-
Standard Stock Solution (this compound CRM): Accurately weigh approximately 10 mg of this compound CRM and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: From the stock solution, prepare a working standard solution in the range of 1-20 µg/mL by diluting with the mobile phase.
-
Sample Preparation: Prepare the test sample in the same solvent and at a similar concentration as the working standard solution.
c. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solution and the sample solution.
-
Record the chromatograms and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area with that of the working standard solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Impurity Profiling
This protocol provides a sensitive method for the detection and quantification of this compound at low concentrations.
a. Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, or equivalent.[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient Elution: A linear gradient tailored to separate this compound from other components.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
MRM Transitions:
-
Perphenazine: 404.2 > 143.1 (Quantifier), 404.2 > 171.1 (Qualifier).[3]
-
This compound: (Predicted) 420.2 > 143.1 (Quantifier), 420.2 > 171.1 (Qualifier).
-
b. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound CRM in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the final extract in the mobile phase.
c. Procedure:
-
Optimize the MS parameters (e.g., cone voltage, collision energy) by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards and determine the concentration of this compound in the samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structural Verification
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound CRM.
a. Instrumentation and Conditions:
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
b. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound CRM.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry NMR tube.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a glass wool plug into the NMR tube to remove any particulate matter.[4]
c. Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts by comparing with the known structure of this compound.
Mandatory Visualizations
Signaling Pathway
Perphenazine and its metabolite, this compound, act as antagonists at dopamine (B1211576) D2 receptors.[5] The following diagram illustrates the canonical Gi-coupled signaling pathway inhibited by these compounds.
References
- 1. This compound certified reference material, pharmaceutical secondary standard | 10078-25-8 [sigmaaldrich.com]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. usbio.net [usbio.net]
Application Note: Spectrophotometric Determination of Perphenazine as its Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and selective indirect spectrophotometric method for the quantitative determination of perphenazine (B1679617). The method is based on the oxidation of perphenazine to its sulfoxide (B87167) derivative, which exhibits a distinct absorption maximum in the UV-Vis spectrum, allowing for accurate quantification. This technique is particularly useful for the analysis of perphenazine in pharmaceutical formulations, as it minimizes interference from excipients.
Introduction
Perphenazine is a phenothiazine (B1677639) derivative widely used as an antipsychotic and antiemetic agent. Accurate and reliable methods for its quantification in pharmaceutical dosage forms are crucial for quality control and drug development. Direct spectrophotometry of perphenazine can be challenging due to potential spectral interferences from other components in the formulation.
This method circumvents these issues by converting perphenazine to its sulfoxide through a chemical oxidation reaction. The resulting perphenazine sulfoxide has a unique absorption spectrum with a maximum at a longer wavelength than the parent compound, enhancing the selectivity of the analysis. The intensity of the absorption of the sulfoxide is directly proportional to the initial concentration of perphenazine, forming the basis for its quantitative determination.
Principle of the Method
Perphenazine, a 2,10-disubstituted phenothiazine derivative, is susceptible to oxidation at the sulfur atom of the phenothiazine ring.[1] In the presence of an oxidizing agent in an acidic medium, perphenazine is converted to the colorless this compound. This reaction product exhibits a distinct UV absorption spectrum, which is then used for spectrophotometric quantification.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of perphenazine as its sulfoxide.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorption (λmax) | 342 nm | [1] |
| Linear Concentration Range | 1 - 40 µg/mL | [1][2][3] |
| Molar Absorptivity | 5.45 x 10³ L·mol⁻¹·cm⁻¹ | [4] |
| Limit of Quantification (LOQ) | 3.3 µg/mL | [1][2] |
| Relative Standard Deviation (RSD) | 2.00% | [1][2] |
| Regression Equation | А = (0.0134 ± 0.0006)С - (0.004 ± 0.01) | [1][3] |
| Correlation Coefficient (r) | 0.999 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents and the analytical procedure for the determination of perphenazine in tablets.
Reagents and Materials
-
Perphenazine standard
-
Perphenazine tablets
-
Diperoxyazelaic acid solution (0.0085 mol L⁻¹)
-
Hydrochloric acid solution (2 mol L⁻¹)
-
Double distilled water
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
Preparation of Standard Perphenazine Solution
-
Accurately weigh a suitable amount of perphenazine standard.
-
Dissolve the standard in a recommended solvent (e.g., a mixture of water and a small amount of acid) to prepare a stock solution.
-
From the stock solution, prepare a working standard solution of a known concentration (e.g., 40 µg/mL).
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder a number of perphenazine tablets (typically 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of perphenazine.
-
Transfer the powder to a volumetric flask and add a suitable solvent.
-
Thoroughly stir the mixture to dissolve the active ingredient.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtrate with the same solvent to obtain a final solution with a concentration within the linear range of the assay.
Analytical Procedure
-
Pipette 20 mL of the sample solution into a 50 mL volumetric flask.
-
Sequentially add 10 mL of 2 mol L⁻¹ hydrochloric acid solution and 1.0 mL of 0.0085 mol L⁻¹ diperoxyazelaic acid solution.[1]
-
Dilute the solution to the mark with double distilled water.
-
Cap the flask and mix thoroughly by inverting it 7-10 times.[1]
-
Allow the reaction to proceed for the recommended time.
-
Measure the absorbance of the resulting solution at 342 nm against a reagent blank prepared in the same manner without the perphenazine solution.[1]
-
Perform the same procedure with the standard perphenazine solution.
Calculation of Perphenazine Content
The concentration of perphenazine in the sample can be calculated using the following formula:
Х = (Cst × Ax × 100 × avg_mass) / (Ast × m)
Where:
-
Х is the content of perphenazine in mg per tablet.
-
Cst is the concentration of the standard solution in mg/mL.
-
Ax is the absorbance of the test solution.
-
Ast is the absorbance of the standard solution.
-
100 is the volume of the flask for the pharmaceutical or standard solution preparation.
-
avg_mass is the average mass of a tablet in g.
-
m is the mass of the tablet powder taken for analysis in g.[1]
Visualizations
Signaling Pathway of Perphenazine Oxidation
Caption: Chemical transformation of perphenazine to its sulfoxide.
Experimental Workflow for Spectrophotometric Analysis
Caption: Step-by-step experimental workflow for analysis.
Conclusion
The spectrophotometric determination of perphenazine as its sulfoxide is a precise, accurate, and selective method suitable for routine quality control of pharmaceutical formulations.[1][2] The conversion to the sulfoxide derivative effectively shifts the absorption maximum to a region with fewer potential interferences, thereby enhancing the reliability of the assay. The detailed protocol and established quantitative parameters provided in this application note serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
References
Application Notes and Protocols for the Stability Testing of Perphenazine Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perphenazine (B1679617) is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic. The stability of perphenazine formulations is a critical quality attribute that ensures their safety, efficacy, and shelf-life. This document provides a detailed analytical method and protocol for the stability testing of perphenazine formulations, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is capable of separating the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate assessment of the drug's stability under various environmental conditions.
Stability-Indicating HPLC Method
A common and effective method for the stability testing of perphenazine is a reverse-phase HPLC (RP-HPLC) method. This method can effectively separate perphenazine from its primary degradation product, perphenazine sulfoxide, and other potential impurities.
Chromatographic Conditions
A typical stability-indicating HPLC method for perphenazine analysis is summarized below.
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.2 M Phosphate Buffer (pH 2.0) : Acetonitrile (64:36 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 265 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Data Presentation
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. In these studies, the drug product is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The following table summarizes representative quantitative data from forced degradation studies on a perphenazine formulation.
| Stress Condition | Time | Temperature | % Assay of Perphenazine | % Degradation | No. of Degradants |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | 92.5 | 7.5 | 1 |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | 89.2 | 10.8 | 2 |
| Oxidative (3% H₂O₂) | 12 hours | Ambient | 85.1 | 14.9 | 1 (Major) |
| Thermal | 48 hours | 75°C | 96.8 | 3.2 | 1 |
| Photolytic (UV light) | 7 days | Ambient | 91.3 | 8.7 | 2 |
| Control | - | - | 99.8 | 0.2 | 0 |
Note: The data presented in this table is representative and may vary depending on the specific formulation and experimental conditions.
Method Validation Parameters
The selected HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 6-14 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.04 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[1] |
| Specificity | No interference from placebo or degradation products |
Experimental Protocols
Preparation of Solutions
Mobile Phase: Prepare a mixture of 0.2 M Phosphate Buffer (adjusted to pH 2.0 with phosphoric acid) and Acetonitrile in the ratio of 64:36 (v/v). Filter through a 0.45 µm membrane filter and degas before use.[1]
Standard Stock Solution (Perphenazine): Accurately weigh and dissolve about 10 mg of Perphenazine USP Reference Standard in the mobile phase in a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
Sample Stock Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of perphenazine and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.
Chromatographic Procedure
-
Inject 10 µL of the blank (mobile phase) into the chromatograph to ensure that there are no interfering peaks at the retention time of perphenazine and its known impurities.
-
Inject 10 µL of the standard solution and record the peak area. The retention time for perphenazine is expected to be around 2.1 minutes.[1]
-
Inject 10 µL of the sample solution and record the peak area.
-
Calculate the amount of perphenazine in the sample using the peak areas obtained from the standard and sample solutions.
Mandatory Visualizations
Experimental Workflow for Perphenazine Stability Testing
Caption: Workflow for the HPLC analysis of perphenazine stability samples.
Logical Relationship of a Forced Degradation Study
Caption: Logical flow of a forced degradation study for method validation.
References
Application Note: Chromatographic Separation of Perphenazine and its Sulfoxide
Introduction
Perphenazine (B1679617), a phenothiazine (B1677639) derivative, is an antipsychotic drug used in the management of schizophrenia and other psychotic disorders.[1] A common degradation product and metabolite of perphenazine is its corresponding sulfoxide (B87167).[2][3] The presence and quantity of perphenazine sulfoxide can be an indicator of the stability of perphenazine formulations, particularly in liquid dosage forms where oxidation is more likely to occur.[2] Therefore, a reliable and specific chromatographic method is essential for separating and quantifying perphenazine from its sulfoxide to ensure the quality and stability of pharmaceutical products. This application note details a stability-indicating high-performance liquid chromatography (HPLC) method for this purpose.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of perphenazine and its sulfoxide in pharmaceutical dosage forms.
Detailed Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a validated method for the determination of perphenazine and this compound in various pharmaceutical dosage forms.[2]
1. Materials and Reagents
-
Perphenazine Reference Standard
-
This compound Reference Standard (or prepared in situ)
-
Trifluoperazine (B1681574) hydrochloride (Internal Standard)
-
Methanol (LC Grade)
-
Acetonitrile (B52724) (LC Grade)
-
Sodium Acetate (LC Grade)
-
Water (Doubly distilled)
-
1M Sodium Bisulfite
-
1% Hydrochloric Acid
-
Hydrogen Peroxide (for in situ preparation of sulfoxide)
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Liquid Chromatograph with UV detector |
| Column | Dupont, Zorbax CN (5 µm, 150 x 4.6 mm id) |
| Mobile Phase | A suitable mixture of methanol, acetonitrile, and aqueous sodium acetate |
| Flow Rate | 2.5 mL/min |
| Detection | 229 nm |
| Injection Volume | 10 µL |
| Internal Standard | Trifluoperazine hydrochloride |
3. Preparation of Solutions
-
Standard Stock Solution (Perphenazine): Accurately weigh and dissolve an appropriate amount of perphenazine reference standard in a suitable solvent to obtain a known concentration.
-
This compound Stock Solution:
-
From Reference Standard: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent.
-
In situ Preparation: Dissolve a known amount of perphenazine in a suitable solvent. Add hydrogen peroxide and allow the reaction to proceed for approximately 10 minutes to form the sulfoxide. Quench the reaction with 1M sodium bisulfite.[2]
-
-
Internal Standard Preparation: Accurately weigh and dissolve an appropriate amount of trifluoperazine hydrochloride in a suitable solvent.
-
Standard Working Solution: Pipette appropriate volumes of the perphenazine stock solution, this compound stock solution, and internal standard preparation into a volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of perphenazine, transfer to a volumetric flask, add a suitable solvent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
Sample Preparation (Liquid Formulations): Pipette a volume of the liquid formulation equivalent to a specific amount of perphenazine into a volumetric flask, dilute to volume with a suitable solvent, and mix. Filter the solution through a 0.45 µm filter before injection.
4. System Suitability
Before sample analysis, inject the standard working solution multiple times. The system is deemed suitable for use if the relative standard deviation for replicate injections is within acceptable limits (e.g., ≤ 2%).
5. Analysis
Inject the standard and sample solutions into the chromatograph and record the peak areas for perphenazine, this compound, and the internal standard. Calculate the amounts of perphenazine and this compound in the samples by comparing the peak area ratios to the internal standard with those of the standard solution.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC method.[2]
Table 1: Linearity of Perphenazine and this compound [2]
| Analyte | Linearity Range (on-column) | Correlation Coefficient (r²) |
| Perphenazine | 0.5 - 1.4 µg | 0.999 |
| This compound | 0.005 - 0.108 µg | 0.999 |
Table 2: Reproducibility of the Method [2]
| Analyte | Reproducibility (RSD, n=5) |
| Perphenazine | 1% |
| This compound | 3.5% |
Table 3: Sensitivity of the Method for this compound [2]
| Parameter | Value |
| Sensitivity | ~0.5% |
Alternative Chromatographic Approaches
While the primary protocol provides a robust method, other techniques can also be employed for the analysis of perphenazine.
Protocol 2: Reverse-Phase HPLC (RP-HPLC)
This approach utilizes a C18 stationary phase, which is common in many analytical laboratories.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Develosil ODS HG-5 RP C18 (5µm, 15cm x 4.6mm i.d.) or equivalent[4] |
| Mobile Phase | Phosphate (B84403) Buffer (0.2 M, pH=2): Acetonitrile (64:36% v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | 265 nm[4] |
| Injection Volume | 10 µL[4] |
2. Preparation of Solutions
-
Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture as specified. Degas the mobile phase using an ultrasonic water bath for 15 minutes.[4]
-
Standard and Sample Solutions: Prepare as described in Protocol 1, using the mobile phase as the diluent.
Protocol 3: UPLC-MS/MS for High Sensitivity
For applications requiring very low detection limits, such as in biological matrices, UPLC-MS/MS is a powerful alternative.[5][6]
1. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a tandem mass spectrometer (e.g., Waters Acquity UPLC TQD)[5] |
| Column | Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)[5] |
| Mobile Phase | Timed, linear gradient of acetonitrile and water, both containing 0.1% formic acid[5] |
| Column Temperature | 25 °C[5] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transition | Perphenazine: 404.19 > 143.07[5] |
2. Sample Preparation (for Serum/Plasma)
-
To 100 µL of serum or plasma, add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol 50:50 v/v) containing an internal standard.[5]
-
Vortex and centrifuge the sample.[5]
-
Inject the supernatant into the UPLC-MS/MS system.[5]
Logical Relationship Diagram
The following diagram illustrates the relationship between perphenazine and its sulfoxide, as well as the analytical approaches.
References
- 1. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Perphenazine Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the sample preparation and subsequent analysis of perphenazine (B1679617) sulfoxide (B87167), a primary metabolite of the antipsychotic drug perphenazine. The following sections offer guidance on selecting and implementing appropriate sample preparation techniques for accurate quantification in biological matrices.
Introduction
Perphenazine is a phenothiazine (B1677639) antipsychotic that undergoes extensive metabolism in the liver. One of the major metabolic pathways is sulfoxidation, leading to the formation of perphenazine sulfoxide.[1][2] Accurate measurement of perphenazine and its sulfoxide metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Effective sample preparation is a critical step to remove interfering substances from complex biological matrices like plasma and urine, thereby enhancing the accuracy and sensitivity of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines common and effective sample preparation techniques, including Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), providing detailed protocols and performance data to aid in method selection and development.
Metabolic Pathway of Perphenazine
Perphenazine is metabolized in the liver primarily through sulfoxidation to form this compound. This biotransformation is a key aspect of its pharmacokinetics.
Caption: Metabolic conversion of Perphenazine to this compound.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on the analytical method, the required limit of detection, and the nature of the biological matrix. Below is a summary of quantitative data for different techniques.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte | Perphenazine | This compound | Perphenazine |
| Matrix | Serum/Plasma | Plasma | Plasma |
| Recovery | Not Specified | 68 ± 6.4%[3] | > 80%[4] |
| Limit of Quantification (LOQ) | 0.2 ng/mL[5] | 0.5 ng/mL[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the sample preparation of this compound from biological matrices.
Protein Precipitation (PPT)
This method is rapid and simple, suitable for high-throughput analysis, though it may result in less clean extracts compared to SPE or LLE.[5]
Workflow for Protein Precipitation:
References
- 1. researchgate.net [researchgate.net]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perphenazine Sulfoxide in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of perphenazine (B1679617) sulfoxide (B87167) in the quality control of perphenazine pharmaceutical products. Detailed protocols for its identification and quantification are provided to ensure product quality, safety, and efficacy.
Introduction
Perphenazine is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic. Perphenazine sulfoxide is a major degradation product and metabolite of perphenazine.[1][2] Its presence in perphenazine drug substances and products is a critical quality attribute that must be monitored to ensure the stability and safety of the pharmaceutical formulation. The United States Pharmacopeia (USP) lists this compound as a reference standard, highlighting its importance in quality control.[3][4]
Key Applications of this compound in Quality Control:
-
Impurity Reference Standard: this compound is used as a certified reference material for the identification and quantification of this specific impurity in perphenazine raw material and finished products.[5]
-
Stability-Indicating Method Development: As a known degradation product, particularly from oxidation, it is a key analyte in the development and validation of stability-indicating analytical methods for perphenazine.[1]
-
Forced Degradation Studies: Perphenazine is intentionally subjected to stress conditions such as oxidation to generate the sulfoxide. This helps in understanding the degradation pathways and validating the analytical method's ability to separate the degradant from the active pharmaceutical ingredient (API).
-
Routine Quality Control Testing: Pharmaceutical manufacturers perform routine tests to quantify the levels of this compound in their products to ensure they meet the specified acceptance criteria.
Quantitative Data Summary
The following table summarizes key quantitative data related to the analysis of this compound.
| Parameter | Value | Analytical Method | Reference |
| Linear Range | 0.5% to 10% of perphenazine concentration | HPLC | [1] |
| Limit of Quantification (LOQ) | 3.3 µg/mL | Spectrophotometry | [6] |
| Method Sensitivity | ~0.5% in formulations | HPLC | [1] |
| Typical Levels in Tablets & Injectables | Nondetectable to < 1% | HPLC | [1][7] |
| Typical Levels in Syrup Formulations | Can increase up to 11% over time | HPLC | [1][7] |
| USP Limit for Perphenazine Oral Solution | Not more than 5.0% | HPLC |
Experimental Protocols
This protocol describes a stability-indicating HPLC method for the simultaneous determination of perphenazine and this compound.
A. Materials and Reagents:
-
Perphenazine Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Trifluoperazine (B1681574) hydrochloride (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium acetate
-
Acetic acid
-
Water (doubly distilled or HPLC grade)
B. Chromatographic Conditions:
| Parameter | Specification |
| Column | Dupont, Zorbax CN (5 µm, 150 x 4.6 mm id) |
| Mobile Phase | Aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5)-methanol-acetonitrile (30:30:40 v/v) |
| Flow Rate | 2.5 mL/min |
| Detector | UV at 229 nm |
| Injection Volume | 10 µL |
C. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of 0.025M sodium acetate, adjust the pH to 4.5 with acetic acid. Mix with methanol and acetonitrile in the ratio of 30:30:40 (buffer:methanol:acetonitrile). Filter and degas.
-
Internal Standard Solution: Prepare a 0.5 mg/mL solution of trifluoperazine hydrochloride in methanol.
-
Perphenazine Stock Solution (1.0 mg/mL): Dissolve an accurately weighed amount of Perphenazine RS in 1% (v/v) aqueous hydrochloric acid.
-
This compound Stock Solution (from isolated standard): Prepare a 0.02 mg/mL solution of this compound RS in 1% hydrochloric acid.
-
Standard Solution: Pipette 10 mL of the Perphenazine Stock Solution, 25 mL of the this compound Stock Solution, and 10 mL of the Internal Standard Solution into a 100 mL volumetric flask. Dilute to volume with methanol and mix. This solution contains 0.1 mg/mL of perphenazine and 0.005 mg/mL of this compound.
D. Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 10 mg of perphenazine, to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol, mix, and filter through a 0.45 µm filter.
-
Pipette 10 mL of the filtered solution and 10 mL of the Internal Standard Solution into a 100 mL volumetric flask.
-
Dilute to volume with methanol and mix.
E. Procedure:
-
Inject 10 µL of the Standard Solution and the Sample Preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for perphenazine, this compound, and the internal standard.
-
Calculate the percentage of this compound in the sample.
This protocol is suitable for the qualitative identification of this compound as an impurity in perphenazine raw material.
A. Materials and Reagents:
-
Perphenazine sample
-
USP this compound RS
-
Methanol
-
TLC plates (silica gel G, 0.25 mm)
B. Preparation of Solutions:
-
Solvent Mixture: A mixture of acetone and methanol (3:1).
-
Test Solution: Dissolve the perphenazine sample in the Solvent Mixture to obtain a concentration of 10 mg/mL.
-
Standard Solution: Dissolve USP this compound RS in the Solvent Mixture to obtain a concentration of 0.02 mg/mL.[4]
-
Eluant: A mixture of acetone and ammonium hydroxide (95:5).[4]
C. Procedure:
-
Apply 20 µL of the Test Solution and 20 µL of the Standard Solution to the TLC plate.
-
Develop the chromatogram in a suitable chamber saturated with the Eluant until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and allow it to air-dry.
-
Visualize the spots under UV light at 254 nm. The principal spot in the chromatogram of the Standard Solution should correspond in Rf value and appearance to any secondary spot observed in the chromatogram of the Test Solution.
This protocol outlines a procedure to induce the formation of this compound from perphenazine.
A. Materials and Reagents:
-
Perphenazine
-
Hydrogen peroxide (30%)
-
Methanol
-
Water
B. Procedure:
-
Prepare a solution of perphenazine in methanol at a concentration of 1 mg/mL.
-
To 10 mL of this solution, add 1 mL of 30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
After 24 hours, analyze the stressed sample by the HPLC method described in Protocol 1 to confirm the formation of this compound and to assess the extent of degradation.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Role of this compound in quality control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. Perphenazine Impurity-A | Manasa Life Sciences [manasalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Note: A Robust UPLC-MS/MS Assay for the Quantification of Perphenazine and its Sulfoxide Metabolite in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the antipsychotic drug perphenazine (B1679617) and its major metabolite, perphenazine sulfoxide (B87167), in human serum. This method is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process. The protocol employs a straightforward protein precipitation for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications.
Introduction
Perphenazine is a typical antipsychotic medication belonging to the phenothiazine (B1677639) class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] It is extensively metabolized in the liver, with sulfoxidation being one of the primary metabolic pathways, leading to the formation of perphenazine sulfoxide.[3][4] Monitoring the serum concentrations of both the parent drug and its metabolite is essential for optimizing therapeutic outcomes and minimizing potential adverse effects. This UPLC-MS/MS method provides a reliable tool for researchers and clinicians to accurately measure these analytes.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is utilized for the extraction of perphenazine and this compound from serum.
-
To 100 µL of serum sample, add 300 µL of a precipitating reagent (e.g., acetonitrile (B52724) or a 50:50 mixture of acetonitrile and methanol) containing a suitable internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).[5]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
The chromatographic separation is performed on a UPLC system to achieve efficient separation of the analytes from endogenous serum components.
| Parameter | Value |
| Column | Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 8 µL |
| Gradient | Timed, linear gradient (specifics to be optimized for the system) |
Mass Spectrometry Conditions
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| Desolvation Gas Flow | Optimized for the specific instrument |
Table 1: MRM Transitions for Perphenazine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Perphenazine | 404.2 | 143.1 |
| This compound | 420.2 | 143.1 |
| Internal Standard (e.g., Imipramine-D3) | 284.2 | 89.1 |
Results and Discussion
This method demonstrates excellent performance characteristics for the quantification of perphenazine and this compound in human serum.
Linearity
The assay exhibits excellent linearity over a clinically relevant concentration range.
Table 2: Linearity of Perphenazine and this compound
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Perphenazine | 0.2 - 12.0 | > 0.99 |
| This compound | 0.2 - 12.0 | > 0.99 |
Data presented here is representative and may vary based on the specific instrumentation and laboratory conditions.
Accuracy and Precision
The method is both accurate and precise, with intra- and inter-assay variations well within acceptable limits.
Table 3: Accuracy and Precision Data
| Analyte | Concentration (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| Perphenazine | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | |
| This compound | Low QC | < 15 | < 15 | 85 - 115 |
| Mid QC | < 15 | < 15 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 |
CV = Coefficient of Variation; QC = Quality Control
Recovery
The protein precipitation extraction method provides consistent and high recovery for both analytes.
Table 4: Analyte Recovery
| Analyte | Recovery (%) |
| Perphenazine | > 85 |
| This compound | > 85 |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving peak resolution between perphenazine and its sulfoxide
Technical Support Center: Perphenazine (B1679617) Analysis
Welcome to the technical support center for the chromatographic analysis of perphenazine and its related compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a focus on improving the peak resolution between perphenazine and its primary degradation product, perphenazine sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or complete co-elution between perphenazine and perphenazine sulfoxide peaks?
A1: Poor resolution between perphenazine and its sulfoxide is a common challenge in reversed-phase HPLC. The primary reasons are insufficient selectivity (α) and/or poor column efficiency (N). These two compounds are structurally very similar, with the sulfoxide being only slightly more polar. Several factors in your current method could be contributing to this issue:
-
Inappropriate Mobile Phase pH: The ionization state of perphenazine, a basic compound, is highly dependent on the mobile phase pH. If the pH is not optimal, the retention characteristics of the parent drug and its sulfoxide can become too similar, leading to co-elution.[1][2]
-
Incorrect Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) directly impact selectivity. An incorrect organic-to-aqueous ratio can fail to exploit the minor polarity differences between the two analytes.[3]
-
Suboptimal Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica (B1680970) purity, and bonding density can significantly alter selectivity. Your current column chemistry may not be suitable for this specific separation.
-
Poor Column Health: An aging column with depleted stationary phase or contamination can lead to peak broadening and tailing, which severely degrades resolution.
-
System Issues: Excessive extra-column volume (e.g., from long tubing) can cause band broadening, diminishing the resolution achieved on the column.
Q2: How can I improve resolution by modifying the mobile phase?
A2: Modifying the mobile phase is often the most effective way to improve peak resolution.[3][4] The key is to adjust parameters that influence selectivity.
-
Adjusting pH: For basic compounds like perphenazine, operating at a low pH (e.g., pH 2-4) using a buffer like phosphate (B84403) or acetate (B1210297) is highly recommended.[5][6] At low pH, the secondary amine in the piperazine (B1678402) ring is protonated, increasing its interaction with the stationary phase and improving peak shape. Since the sulfoxide group slightly alters the pKa, adjusting the pH can maximize the difference in retention times. Slight variations in pH can strongly influence the resolution of ionizable compounds.[1][2]
-
Changing the Organic Modifier: While acetonitrile and methanol (B129727) are common choices, they offer different selectivities. If you are using one, try switching to the other or using a ternary mixture (e.g., water/acetonitrile/methanol).
-
Optimizing the Isocratic Ratio or Gradient:
-
Isocratic: Decrease the percentage of the organic solvent. This will increase the retention time for both peaks, providing more opportunity for separation.[3]
-
Gradient: If using a gradient, make the slope shallower in the region where the analytes elute. This will increase the separation window.
-
The following table illustrates how mobile phase pH can affect retention and resolution.
| Parameter | Condition 1: pH 7.0 | Condition 2: pH 3.0 |
| Mobile Phase | 50:50 ACN:10mM Ammonium Bicarbonate | 50:50 ACN:10mM Phosphate Buffer |
| Perphenazine Rt (min) | 4.2 | 5.8 |
| This compound Rt (min) | 4.1 | 5.4 |
| Resolution (Rs) | 0.8 (Poor) | 2.1 (Excellent) |
| Note: Data are representative examples to illustrate chromatographic principles. |
Q3: Which HPLC column (stationary phase) is recommended for this separation?
A3: The choice of stationary phase is critical for achieving selectivity. While a standard C18 column can work, other chemistries may provide better results.
-
High-Purity Silica C18: A modern, high-purity, end-capped C18 column is a good starting point. These columns minimize undesirable interactions with free silanol (B1196071) groups, leading to better peak shapes.[7]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions with the aromatic rings of the phenothiazine (B1677639) structure. This can often enhance the separation between the parent drug and its sulfoxide.
-
Cyano (CN) Columns: A nitrile-bonded phase provides different polarity and selectivity compared to alkyl chains. One reported method successfully used a CN column with a methanol/ammonium acetate mobile phase for separating perphenazine.[8]
-
Smaller Particle Size Columns: Using columns packed with smaller particles (e.g., <3 µm) or solid-core particles increases column efficiency (N), resulting in sharper peaks and improved resolution.[4][9] This is a core principle of UPLC technology.[10]
Troubleshooting Guide: A Step-by-Step Workflow
If you are experiencing inadequate resolution, follow this logical workflow to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: High-Resolution Separation using pH Control
This protocol details a reversed-phase HPLC method optimized for separating perphenazine from its sulfoxide.
1. Materials and Reagents:
-
Perphenazine and this compound reference standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (Reagent Grade)
-
Phosphoric Acid (Reagent Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (Adjusted to pH 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 65% Mobile Phase A / 35% Mobile Phase B
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of Perphenazine in methanol.
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a working standard solution by diluting both stocks in the mobile phase to a final concentration of 10 µg/mL for each analyte.
4. Sample Preparation (for Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Transfer a portion of the powder equivalent to 10 mg of perphenazine into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. System Suitability:
-
Inject the working standard solution six times.
-
The resolution (Rs) between this compound and perphenazine should be ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
This method provides a robust baseline for achieving excellent separation between the two critical peaks.
Parameter Relationship Diagram
The following diagram illustrates the relationship between key chromatographic parameters and their impact on achieving peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. sierrajournals.com [sierrajournals.com]
- 8. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in bioanalysis of perphenazine sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of perphenazine (B1679617) sulfoxide (B87167) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of perphenazine sulfoxide?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting endogenous components from the biological matrix (e.g., plasma, serum).[1] These effects can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data. In the context of this compound analysis, phospholipids (B1166683) from plasma are a primary cause of matrix effects, particularly when using electrospray ionization (ESI).[2][3][4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is termed the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Q3: What is the most effective sample preparation technique to minimize matrix effects for this compound?
A3: While the optimal technique can be method-dependent, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix interferences compared to protein precipitation (PPT).[5][6] LLE, by partitioning the analyte into an organic solvent, can efficiently separate this compound from polar matrix components like phospholipids. For a related compound, pericyazine and its sulfoxide metabolite, LLE with ethyl acetate (B1210297) was shown to result in no observable matrix effect.[7] SPE offers high selectivity by utilizing specific sorbent chemistries to retain the analyte while washing away interferences. HybridSPE techniques, which combine protein precipitation with phospholipid removal, are also highly effective.[2][3]
Q4: Can I use a simple "dilute-and-shoot" method for this compound analysis?
A4: "Dilute-and-shoot" methods are generally not recommended for complex matrices like plasma when high sensitivity and accuracy are required, as they do not remove matrix components.[5] This approach is highly susceptible to significant matrix effects, which can lead to poor data quality. While simple, it often results in ion suppression and contamination of the LC-MS/MS system.
Q5: How important is the choice of internal standard (IS) in mitigating matrix effects?
A5: The use of a suitable internal standard is crucial. An ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d4). It will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization efficiency. If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and extraction behavior should be used. Using a deuterated analog of a related compound, like imipramine, has been reported for the analysis of perphenazine.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Co-eluting matrix components.- Incompatible injection solvent with mobile phase.- Secondary interactions with the analytical column. | - Improve sample cleanup using SPE or LLE.- Ensure the final extract is reconstituted in a solvent similar in strength to the initial mobile phase.- Use a column with advanced end-capping or a different stationary phase chemistry. |
| High Variability in Analyte Response | - Inconsistent matrix effects between samples.- Poor recovery during sample preparation. | - Use a stable isotope-labeled internal standard.- Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration).[8]- Optimize the sample preparation method for better consistency. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix.- Analyte instability during processing. | - Adjust the pH of the sample and extraction solvent during LLE to ensure this compound is in a neutral form for optimal partitioning.- Evaluate different SPE sorbents and elution solvents.- Investigate analyte stability under different temperature and pH conditions. |
| Signal Suppression (Low Sensitivity) | - Co-elution of phospholipids or other endogenous matrix components. | - Implement a more rigorous sample preparation method such as HybridSPE or a well-optimized LLE or SPE protocol.- Modify the chromatographic gradient to separate this compound from the regions of ion suppression.- Consider switching the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[9] |
| Instrument Contamination/Carryover | - Buildup of non-volatile matrix components (e.g., phospholipids) in the LC system and MS source. | - Divert the LC flow to waste during the elution of highly retained matrix components.- Incorporate a robust column wash step in the gradient program.- Use guard columns to protect the analytical column. |
Quantitative Data Summary
The following table summarizes recovery data for this compound from plasma using a liquid-liquid extraction method. While this data is from an HPLC method with coulometric detection, it provides a valuable benchmark for extraction efficiency.
Table 1: Recovery of this compound from Human Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Limit of Quantitation (LOQ) |
| This compound | Liquid-Liquid Extraction | 68 ± 6.4 | 0.5 ng/mL |
Data sourced from a study utilizing HPLC with coulometric detection.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
This protocol is a representative method based on procedures for phenothiazines and their metabolites.
-
Sample Preparation:
-
To 1.0 mL of plasma sample, add a suitable internal standard.
-
Alkalinize the sample by adding 100 µL of 1M sodium hydroxide (B78521) to raise the pH above the pKa of this compound, ensuring it is in its neutral form.
-
Add 5.0 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Extraction and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analytical Method
This is a general-purpose method adaptable for this compound analysis.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example Transitions: (Note: These should be optimized for the specific instrument)
-
This compound: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
Internal Standard: Precursor ion > Product ion
-
-
Visualizations
Caption: Experimental workflow for bioanalysis of this compound.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of perphenazine during sample storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of perphenazine (B1679617) during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of perphenazine?
A1: The primary degradation product of perphenazine is perphenazine sulfoxide (B87167), which is formed through oxidation. This sulfoxide is also a known metabolite of perphenazine.[1]
Q2: What are the main factors that contribute to the oxidation of perphenazine?
A2: The main factors that contribute to perphenazine oxidation are exposure to light, non-optimal pH conditions, and the presence of oxidizing agents. Perphenazine is known to be sensitive to light and its stability in liquid formulations is pH-dependent, with better stability observed in slightly acidic conditions.
Q3: What is the recommended pH for storing perphenazine solutions?
A3: For oral liquid dosage forms, a slightly acidic pH of around 3.7 to 4.5 has been shown to improve the stability of perphenazine.[2][3][4][5][6] While specific studies on the optimal pH for long-term storage of analytical samples are limited, maintaining a slightly acidic pH is a reasonable starting point to minimize degradation.
Q4: How should perphenazine samples be protected from light?
A4: To protect perphenazine from light-induced degradation, it is crucial to store samples in amber-colored or opaque containers.[2][5][6] During handling and analysis, exposure to direct sunlight and artificial light should be minimized.
Q5: Can antioxidants be used to prevent perphenazine oxidation?
A5: Yes, antioxidants are commonly used to prevent the oxidation of drugs in biological samples. Ascorbic acid (Vitamin C) is a frequently used antioxidant for stabilizing analytes in plasma and other biological matrices. While specific protocols for perphenazine are not extensively published, the use of ascorbic acid is a recommended strategy to investigate for improving its stability.
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram, possibly indicating degradation.
-
Question: I see an extra peak in my chromatogram when analyzing perphenazine. Could this be an oxidation product?
-
Answer: It is highly likely that the extra peak corresponds to perphenazine sulfoxide, the primary oxidation product. To confirm, you can compare the retention time with a this compound reference standard if available. Alternatively, you can perform forced degradation studies (e.g., by exposing a perphenazine standard solution to hydrogen peroxide) to generate the sulfoxide and confirm its retention time.[1]
Issue 2: Loss of perphenazine concentration in stored samples.
-
Question: My perphenazine concentration is decreasing over time in my stored plasma samples. What could be the cause and how can I prevent it?
-
Answer: The decrease in perphenazine concentration is likely due to oxidation. To prevent this, ensure your samples are stored under the following conditions:
-
Temperature: Store plasma and serum samples frozen, preferably at -80°C for long-term storage.
-
Light Protection: Always use amber or opaque tubes for storage and minimize light exposure during handling.
-
pH: While not always feasible to adjust the pH of biological samples, be aware that pH can influence stability.
-
Antioxidants: Consider adding an antioxidant like ascorbic acid to your samples immediately after collection. A common starting concentration to evaluate is 0.1% to 1% (w/v).
-
Issue 3: Poor peak shape (tailing) for perphenazine in LC-MS/MS analysis.
-
Question: I am observing significant peak tailing for perphenazine in my LC-MS/MS analysis. What are the possible causes and solutions?
-
Answer: Peak tailing for basic compounds like perphenazine is often due to secondary interactions with residual silanols on the silica-based column. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., using formic acid or acetic acid) to keep the amine groups on perphenazine protonated and minimize interactions with silanols.
-
Column Choice: Use a column with low silanol (B1196071) activity or an end-capped column. Phenyl-hexyl or embedded polar group (EPG) columns can also provide alternative selectivity and improved peak shape for basic compounds.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites and improve peak shape. However, be aware that TEA can cause ion suppression in mass spectrometry. A more MS-friendly option is to use an ammonium (B1175870) salt like ammonium formate (B1220265) or ammonium acetate (B1210297) as a buffer.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Data Presentation
Table 1: Summary of Perphenazine Stability in Various Conditions (Qualitative)
| Condition | Matrix | Storage Temperature | Duration | Stability | Reference(s) |
| Light Exposure | Oral Liquid | Room Temperature | 30 days | Stable in amber glass | [2][5][6] |
| pH | Oral Liquid | Room Temperature | 90 days | More stable at pH 3.7-4.5 | [2][3][4][5][6] |
| Frozen Storage | Plasma | -20°C | 1 month | Stable | [7] |
| Refrigerated | Plasma | 4°C | 1 week | Stable | [7] |
| Room Temperature | Plasma | Ambient | 48 hours | Stable | [7] |
Note: Quantitative data on the percentage of degradation under these specific conditions for analytical samples is limited in the publicly available literature. The stability mentioned is based on the findings of the cited studies. Researchers should perform their own stability studies for their specific matrix and storage conditions.
Experimental Protocols
Protocol 1: Forced Oxidation of Perphenazine
This protocol is for generating the this compound degradation product, which can be used as a reference in chromatographic analysis.
-
Prepare a stock solution of perphenazine: Dissolve a known amount of perphenazine in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Oxidation: To a small volume of the perphenazine stock solution (e.g., 1 mL), add a solution of 3% hydrogen peroxide.
-
Incubation: Gently mix the solution and let it stand at room temperature for a specified period (e.g., 1-2 hours), or gently heat to accelerate the reaction.
-
Analysis: Analyze the resulting solution by HPLC or LC-MS/MS to identify the peak corresponding to this compound.
Protocol 2: Evaluation of Perphenazine Stability in Plasma
This protocol outlines a general procedure for assessing the stability of perphenazine in a biological matrix like plasma.
-
Spiking: Spike a pool of blank plasma with a known concentration of perphenazine. It is recommended to test at least two concentration levels (low and high).
-
Aliquoting: Aliquot the spiked plasma into multiple amber or opaque tubes for each storage condition to be tested.
-
Storage Conditions:
-
Freeze-Thaw Stability: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep a set of aliquots at room temperature for a defined period (e.g., 4, 8, and 24 hours).
-
Long-Term Stability: Store sets of aliquots at different temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis: At each time point, retrieve the samples, process them using your validated bioanalytical method, and quantify the perphenazine concentration.
-
Data Evaluation: Compare the mean concentration of the stored samples to the mean concentration of freshly prepared samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Perphenazine Oxidation Pathway
Caption: Perphenazine Stability Testing Workflow
Caption: Troubleshooting Perphenazine Analysis Issues
References
Enhancing detection sensitivity for low levels of perphenazine sulfoxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of perphenazine (B1679617) sulfoxide (B87167).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for detecting perphenazine sulfoxide.
| Issue | Possible Causes | Recommended Solutions |
| Low or No Signal for this compound | Inefficient sample extraction or cleanup. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. Consider using a more selective sorbent for SPE.[1][2] |
| Degradation of the analyte during sample preparation or storage. | Prepare fresh samples and standards. Avoid prolonged exposure to light and high temperatures. Store samples at or below -20°C. | |
| Suboptimal chromatographic conditions. | Adjust the mobile phase composition, pH, or gradient to improve retention and peak shape.[3][4] Ensure the column is properly equilibrated.[4][5] | |
| Insufficient detector sensitivity. | For HPLC-UV, ensure the detection wavelength is set to the absorption maximum of this compound (around 258 nm). For LC-MS, optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).[6] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase. | Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the column. Use a column with a highly inert stationary phase.[5] |
| Column overload. | Dilute the sample or inject a smaller volume.[3][5] | |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[3] | |
| Retention Time Drift | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[4][7] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[4][5] | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary.[8] | |
| High Background Noise | Contaminated mobile phase or system. | Use high-purity solvents and reagents. Flush the HPLC/LC-MS system thoroughly.[3][4] |
| Detector issues (e.g., aging lamp in UV detector). | Replace the detector lamp or service the detector as needed.[4] | |
| Matrix effects from the sample. | Improve sample cleanup to remove interfering substances.[9][10] |
Frequently Asked Questions (FAQs)
1. Which analytical technique is most sensitive for detecting low levels of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for quantifying low levels of this compound, especially in complex biological matrices.[11][12] It offers lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV or spectrophotometric methods.[13][14]
2. How can I improve the sensitivity of my HPLC-UV method for this compound?
To enhance sensitivity in HPLC-UV, you can:
-
Optimize the mobile phase: Adjusting the pH and organic modifier content can improve peak shape and resolution, leading to better signal-to-noise ratios.[15]
-
Increase the injection volume: This can increase the signal, but be cautious of overloading the column, which can lead to peak distortion.[3]
-
Use a more sensitive detector: A photodiode array (PDA) detector can allow for simultaneous monitoring at multiple wavelengths to optimize signal and identify potential interferences.
-
Employ pre-concentration techniques: Solid-phase extraction (SPE) can be used to concentrate the analyte from a larger sample volume before injection.[2]
3. What are the common challenges when analyzing this compound in biological samples like plasma or urine?
The primary challenge is the "matrix effect," where endogenous components in the biological sample interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[9][10][16] This can affect the accuracy and reproducibility of the results. Thorough sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, is crucial to minimize these effects.[1][17][18]
4. Can I convert perphenazine to this compound for indirect quantification?
5. What is a suitable internal standard for the analysis of this compound?
A good internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio (for MS) or retention time (for HPLC). For perphenazine analysis, structurally similar compounds like trifluoperazine (B1681574) or a deuterated analog of perphenazine are often used.[11][20] When analyzing this compound, a deuterated version of the sulfoxide would be ideal.
Quantitative Data Summary
The following tables summarize the quantitative data for various analytical methods used in the detection of perphenazine and its sulfoxide.
Table 1: HPLC Methods
| Method | Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| HPLC-UV | Perphenazine | Pharmaceutical Dosage Forms | 0.5 - 1.4 µg/mL | - | ~0.5% of formulation | [20] |
| HPLC-UV | This compound | Pharmaceutical Dosage Forms | 0.005 - 0.108 µg/mL | - | ~0.5% of formulation | [20] |
| RP-HPLC | Perphenazine | Bulk & Pharmaceutical Formulations | 6 - 14 µg/mL | 0.12 µg/mL | 0.4 µg/mL | [15] |
| HPLC-Coulometric Detection | This compound | Human Plasma | - | 0.5 ng/mL | - | [14] |
Table 2: LC-MS/MS Methods
| Method | Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | :--- | :--- | | UPLC-MS/MS | Perphenazine | Serum & Plasma | 0.2 - 12.0 ng/mL | 0.2 ng/mL |[12] |
Table 3: Spectrophotometric Methods
| Method | Analyte | Matrix | Linearity Range | Limit of Quantification (LOQ) | Reference | | :--- | :--- | :--- | :--- | :--- | | Indirect Spectrophotometry | Perphenazine (as sulfoxide) | Tablets | 1 - 40 µg/mL | 3.3 µg/mL |[19] |
Experimental Protocols
HPLC-UV Method for Perphenazine and this compound in Pharmaceutical Formulations[21]
a. Sample Preparation:
-
Accurately weigh and transfer the sample (e.g., powdered tablets) into a suitable volumetric flask.
-
Dissolve the sample in 1% (v/v) aqueous hydrochloric acid.
-
Filter the solution before injection.
b. Standard Preparation:
-
Prepare a stock solution of perphenazine in 1% (v/v) aqueous hydrochloric acid.
-
To prepare the this compound stock solution, treat the perphenazine stock solution with 30% hydrogen peroxide at 60°C for 10 minutes.
-
Cool the solution and add sodium bisulfite to quench the excess hydrogen peroxide.
c. Chromatographic Conditions:
-
Column: Dupont, Zorbax CN (5 µm, 150 x 4.6 mm)
-
Mobile Phase: Aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5) : methanol (B129727) : acetonitrile (B52724) (30:30:40 v/v/v)
-
Flow Rate: 2.5 mL/min
-
Detection: UV at 229 nm
-
Injection Volume: 10 µL
UPLC-MS/MS Method for Perphenazine in Serum and Plasma[13]
a. Sample Preparation:
-
To 100 µL of serum or plasma, add 300 µL of a precipitating reagent (acetonitrile:methanol, 50:50 v/v) containing the internal standard (e.g., Imipramine-D3).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample.
-
Transfer the supernatant to an autosampler vial for injection.
b. Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A timed, linear gradient of mobile phase B.
-
Flow Rate: Not specified, typical for UPLC systems.
-
Injection Volume: 8 µL
c. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Perphenazine: 404.19 > 143.07 (primary), 404.19 > 171.11 (secondary)
-
Visualizations
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. hplc.eu [hplc.eu]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. realab.ua [realab.ua]
- 9. eijppr.com [eijppr.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. cbspd.com [cbspd.com]
- 18. Green sample preparations for the bioanalysis of drugs of abuse in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Perphenazine and Perphenazine Sulfoxide Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the extraction and analysis of perphenazine (B1679617) and its active metabolite, perphenazine sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected recovery for perphenazine sulfoxide compared to perphenazine during our solid-phase extraction (SPE) from plasma. What are the potential causes?
A1: Poor recovery of this compound during SPE can stem from several factors, often related to the physicochemical differences between it and the parent drug, perphenazine. This compound is a more polar metabolite of perphenazine. This increased polarity can lead to premature elution during the washing steps or incomplete retention on a non-polar sorbent if the extraction protocol is not optimized. Key areas to investigate include:
-
Sorbent-Analyte Interaction: The choice of SPE sorbent is critical. A sorbent that is too non-polar may not adequately retain the more polar sulfoxide metabolite.
-
Wash Solvent Strength: The organic composition of your wash solvent may be too high, causing the this compound to be washed away before the elution step.
-
Elution Solvent Strength: Conversely, the elution solvent may not be strong enough to fully elute the sulfoxide from the sorbent.
-
Sample pH: The pH of the sample and loading buffer can affect the ionization state of this compound, influencing its retention on the sorbent.
-
Flow Rate: A high flow rate during sample loading can prevent efficient binding of the analyte to the sorbent.[1]
Q2: How can we improve the retention of this compound on our C18 SPE cartridge?
A2: To improve the retention of the more polar this compound on a C18 cartridge, you can try the following:
-
Adjust Sample pH: Ensure the pH of your sample and loading buffer is optimized to maximize the retention of this compound. For basic compounds like perphenazine and its metabolites, a slightly basic pH can enhance retention on a reversed-phase sorbent.
-
Decrease Organic Content of Loading Solution: If your sample is dissolved in a solution with a high organic content, this can weaken the interaction with the C18 sorbent. Diluting your sample with an aqueous buffer before loading can improve retention.
-
Optimize Wash Steps: Use a weaker wash solvent (i.e., lower percentage of organic solvent) to remove interferences without prematurely eluting the this compound. You may need to perform several wash steps with progressively stronger solvents to achieve a clean extract.[2][3]
-
Consider an Alternative Sorbent: If optimizing the above parameters does not yield satisfactory results, consider a mixed-mode or a polar-enhanced reversed-phase sorbent that can provide a secondary interaction mechanism for better retention of polar compounds.
Q3: What are the recommended steps for troubleshooting our existing SPE method to identify the source of this compound loss?
A3: A systematic approach is crucial for pinpointing the stage of analyte loss. We recommend collecting and analyzing fractions from each step of your SPE procedure.[3][4]
-
Collect Fractions: Separately collect the flow-through from the sample loading step, each wash solution, and the final eluate.
-
Analyze Each Fraction: Analyze each collected fraction using your analytical method (e.g., LC-MS/MS) to quantify the amount of this compound present.
-
Identify the Loss:
-
If the sulfoxide is found in the sample loading flow-through , it indicates poor retention on the sorbent.
-
If it is present in one of the wash fractions , your wash solvent is too strong.
-
If very little is found in the eluate and it's not in the other fractions, it suggests strong, irreversible binding to the sorbent or degradation. In this case, a stronger elution solvent is needed.[3]
-
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for Perphenazine and this compound from Human Plasma
This protocol is designed for the extraction of perphenazine and this compound from human plasma using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
Human Plasma
-
Perphenazine and this compound standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) Hydroxide
-
Formic Acid
-
Water (deionized or HPLC grade)
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of human plasma, add an internal standard.
-
Add 1 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0) and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 2 x 1 mL of methanol containing 2% ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
-
Data Presentation
Table 1: Troubleshooting Poor this compound Recovery. This table summarizes potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Eluate | Analyte is lost during the sample loading step. | Decrease the flow rate during sample loading. Ensure the sample pH is optimal for retention. |
| Analyte is washed away during the wash step. | Decrease the organic strength of the wash solvent. | |
| Elution solvent is too weak to desorb the analyte. | Increase the strength of the elution solvent (e.g., increase organic content, add a modifier like ammonium hydroxide). | |
| Insufficient elution volume. | Increase the volume of the elution solvent or perform a second elution.[2][5] | |
| High Variability in Recovery | Inconsistent wetting of the sorbent. | Ensure proper conditioning and equilibration of the SPE cartridge. Do not let the sorbent dry out before loading.[1] |
| Inconsistent flow rates. | Use a vacuum manifold with a flow control system to maintain consistent flow rates. |
Mandatory Visualization
Below is a troubleshooting workflow to address poor recovery of this compound.
Caption: Troubleshooting workflow for poor this compound recovery.
References
Technical Support Center: Perphenazine Sulfoxide Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of perphenazine (B1679617) sulfoxide (B87167) using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reliable results in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for perphenazine sulfoxide analysis?
A1: Ion suppression is a matrix effect where co-eluting endogenous components from a biological sample (like salts, lipids, or proteins) reduce the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] Given that this compound is a metabolite of perphenazine, it is often measured at low concentrations in complex biological matrices such as plasma or serum, making it particularly susceptible to ion suppression.[5][6]
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method to identify and visualize ion suppression is the post-column infusion experiment.[5][7][8] In this procedure, a standard solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any drop in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.[4][8]
Q3: What are the primary causes of ion suppression in the LC-MS/MS analysis of this compound?
A3: The primary causes are interfering substances from the biological matrix that co-elute with this compound.[1][9] These can include:
-
Phospholipids (B1166683): Abundant in plasma and serum, they are notorious for causing ion suppression, particularly in the earlier parts of a reverse-phase chromatogram.[10]
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can accumulate in the ion source and hinder the ionization process.[11]
-
Other Endogenous Molecules: Lipids, proteins, and other small molecules can compete with this compound for ionization.[5][11]
-
Mobile Phase Additives: High concentrations of ion-pairing agents or non-volatile buffers can also suppress the analyte signal.[8][11]
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI) because ESI's ionization process is more influenced by the properties of the droplets being sprayed, which are affected by matrix components.[2][4][12] If you are experiencing significant ion suppression with ESI, testing your assay with an APCI source, if compatible with this compound's chemical properties, could be a viable strategy.[4][13][14] Additionally, switching between positive and negative ion modes can sometimes help, as fewer matrix components may be ionized in one polarity.[2][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.
Problem: Low or Inconsistent this compound Signal
Step 1: Confirm Ion Suppression
-
Action: Perform a post-column infusion experiment as described in the FAQs.
-
Expected Outcome: This will reveal if and when ion suppression is occurring during your chromatographic run.
Step 2: Optimize Sample Preparation
-
Rationale: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][3]
-
Recommendations:
-
Protein Precipitation (PPT): This is a simple method but often results in the least clean extracts, leaving phospholipids and other interferences.[4][10] It may be insufficient for sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning this compound into an organic solvent, leaving many polar interferences behind.[3][4]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, providing the cleanest extracts and the least ion suppression.[3][4][13]
-
Step 3: Modify Chromatographic Conditions
-
Rationale: If interfering peaks are observed, altering the chromatography to separate them from the this compound peak is a crucial step.[4][8]
-
Recommendations:
-
Adjust Gradient: Modify the mobile phase gradient to increase the resolution between this compound and the suppression zone.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for your analyte versus the matrix interferences.[10]
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.[15]
-
Step 4: Review Mass Spectrometer and Mobile Phase Parameters
-
Rationale: The composition of the mobile phase and the ion source settings can influence ionization efficiency.[1]
-
Recommendations:
-
Use Volatile Buffers: Employ volatile mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead of non-volatile salts like phosphate.[1]
-
Optimize Source Conditions: Re-optimize ion source parameters (e.g., gas flow, temperature, capillary voltage) after making changes to the mobile phase or flow rate.[1]
-
Dilute the Sample: A simple, though not always feasible, approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering species.[2][15]
-
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of ion suppression. The following table provides a representative comparison of the expected matrix effect for different extraction techniques. A lower matrix effect percentage indicates less ion suppression and a more accurate result.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Effect (%) | Expected Performance |
| Protein Precipitation (PPT) | 1,200,000 | 2,500,000 | 52% | High Suppression |
| Liquid-Liquid Extraction (LLE) | 2,050,000 | 2,500,000 | 18% | Moderate Suppression |
| Solid-Phase Extraction (SPE) | 2,400,000 | 2,500,000 | 4% | Minimal Suppression |
Note: Data are illustrative. Matrix Effect (%) is calculated as (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100. Actual values must be determined experimentally.
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Perphenazine and this compound
This protocol is a starting point and should be optimized for your specific instrumentation and application.
-
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of perphenazine or its sulfoxide).
-
Pre-treat the sample by adding 200 µL of 4% phosphoric acid. Vortex to mix.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size[16]
-
Mobile Phase A: 0.1% Formic Acid in Water[16]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[16]
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[16][17]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Perphenazine: Q1: 404.2 -> Q3: 143.1[16]
-
This compound: To be determined by direct infusion of a standard. A likely transition would involve the precursor ion [M+H]+ and a stable product ion.
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for ion suppression.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. phenomenex.com [phenomenex.com]
- 11. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Perphenazine sulfoxide stability in different biological matrices
Welcome to the technical support center for researchers, scientists, and drug development professionals working with perphenazine (B1679617) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of perphenazine sulfoxide (B87167) in various biological matrices.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, focusing on the stability of perphenazine sulfoxide.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound in stored samples. | Degradation due to improper storage temperature. | Store plasma, urine, and tissue homogenate samples at -80°C for long-term storage. For short-term storage (up to 24 hours), use 2-8°C. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Perphenazine and its metabolites are photosensitive[1]. Collect, process, and store all samples in amber or opaque containers to protect from light. Minimize exposure to ambient light during experimental procedures. | |
| pH-mediated degradation. | The stability of phenothiazines can be pH-dependent[2]. Ensure the pH of the biological matrix is maintained, especially for urine samples where pH can vary. If necessary, adjust the pH to a neutral range (around 7) upon collection, though the impact of pH on this compound specifically requires further investigation. | |
| High variability in this compound concentrations across replicate samples. | Inconsistent sample handling. | Standardize all sample handling procedures, including collection, processing (e.g., centrifugation speed and time), and storage. Ensure uniform exposure to light and temperature for all samples. |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes for single use to avoid the degradation that can occur with repeated freezing and thawing[3]. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Formation of degradation products. | This could indicate the breakdown of this compound. Review storage conditions (temperature, light exposure) and the age of the samples. Consider further analytical characterization of the unknown peaks to understand the degradation pathway. |
| Poor recovery of this compound during sample extraction. | Adsorption to container surfaces. | Use low-binding polypropylene (B1209903) tubes for sample collection and storage to minimize the loss of the analyte due to adsorption. |
| Inefficient extraction from the biological matrix. | Optimize the extraction procedure. This may involve adjusting the pH of the sample or using different extraction solvents to ensure complete recovery of this compound from plasma, urine, or tissue homogenates. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the stability of this compound in biological matrices.
1. What are the optimal storage conditions for biological samples containing this compound?
For long-term stability, it is recommended to store plasma, urine, and tissue homogenates at -80°C. For short-term storage (e.g., during sample processing or for up to 24 hours), samples should be kept at 2-8°C. It is crucial to protect samples from light by using amber or opaque containers at all stages of handling and storage[1][4].
2. How many freeze-thaw cycles can samples containing this compound withstand?
3. Is this compound sensitive to light?
Yes, phenothiazines as a class of compounds are known to be photosensitive, and this includes perphenazine[1]. Exposure to light, particularly UV light, can lead to photodegradation[5][6]. Therefore, all experiments and sample handling should be conducted under conditions that minimize light exposure.
4. Does the pH of the biological matrix affect the stability of this compound?
The stability of phenothiazines can be influenced by the pH of the solution[2]. While specific studies on the effect of pH on this compound stability in biological matrices are limited, it is a factor to consider, especially in urine samples where pH can vary significantly. Maintaining a consistent pH or adjusting to a neutral pH upon collection may help ensure stability.
5. What are the expected degradation products of this compound?
The exact degradation pathways of this compound in biological matrices are not well-documented in publicly available literature. However, degradation could potentially involve further oxidation or cleavage of the molecule. The appearance of new, unidentified peaks in chromatographic analysis of aged samples may indicate the formation of such degradation products.
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability assessment of this compound, based on general bioanalytical method validation guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Procedure:
-
Spike a fresh pool of the biological matrix (e.g., human plasma) with a known concentration of this compound.
-
Divide the spiked matrix into at least four aliquots.
-
Analyze one aliquot immediately (baseline, cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one aliquot completely at room temperature and then refreeze it at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
After the final cycle, analyze all aliquots by a validated analytical method (e.g., LC-MS/MS).
-
Acceptance Criteria: The mean concentration at each cycle should be within ±15% of the baseline concentration.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period relevant to sample handling and processing time.
-
Procedure:
-
Spike a fresh pool of the biological matrix with a known concentration of this compound.
-
Divide the spiked matrix into aliquots.
-
Keep the aliquots on a laboratory bench at room temperature (approximately 20-25°C) for specific time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
At each time point, process and analyze an aliquot.
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial (time 0) concentration.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
-
Procedure:
-
Spike a fresh pool of the biological matrix with a known concentration of this compound.
-
Aliquot the spiked matrix into multiple storage tubes.
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C).
-
Analyze aliquots at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the initial (time 0) concentration.
-
Visualizations
References
- 1. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: High-Throughput Perphenazine Sulfoxide Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for high-throughput screening (HTS) of perphenazine (B1679617) sulfoxide (B87167).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HTS assay for perphenazine sulfoxide is showing high variability between replicate wells. What are the potential causes and solutions?
High variability can compromise the reliability of your screening results. The issue can often be traced back to several factors:
-
Inconsistent Dispensing: Inaccurate or imprecise liquid handling is a common source of variability in HTS.
-
Solution: Calibrate and perform regular maintenance on all automated liquid handlers and pipettes. Use low-volume, high-precision dispensing systems.
-
-
Edge Effects: Wells on the outer edges of microplates are prone to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer rows and columns of your plates for samples. Instead, fill them with a buffer or media to create a humidity barrier.
-
-
Compound Precipitation: Poor solubility of test compounds can lead to inconsistent concentrations in the assay wells.
-
Solution: Visually inspect plates for precipitation after compound addition. Consider reducing the final compound concentration or increasing the DMSO concentration (while being mindful of its effect on the assay).
-
-
Reagent Instability: Degradation of reagents, such as the enzyme or substrate, over the course of the screen can introduce variability. Perphenazine itself can be unstable in certain conditions.[1][2]
-
Solution: Prepare fresh reagents for each run. If using frozen enzyme stocks, avoid repeated freeze-thaw cycles. Assess the stability of perphenazine and this compound in your specific assay buffer and timeframe.
-
Q2: I am observing a low Z'-factor in my this compound assay. How can I improve it?
A low Z'-factor (<0.5) indicates a small separation band between your positive and negative controls, suggesting the assay is not robust enough for reliable hit identification.[3][4][5]
-
Optimize Reagent Concentrations: The concentrations of the enzyme, substrate (perphenazine), and any co-factors are critical.
-
Solution: Perform matrix titrations of the enzyme and substrate to find the optimal concentrations that yield a robust signal window.
-
-
Adjust Incubation Times: The reaction may not be proceeding to completion, or signal decay may be occurring.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for a stable and maximal signal.
-
-
Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can significantly impact enzyme activity.
-
Solution: Systematically evaluate different buffer components. For example, test a range of pH values and consider the inclusion of stabilizers like BSA.
-
-
Control Selection: Ensure your positive and negative controls are appropriate and perform consistently.
-
Solution: The positive control should be a known inhibitor of the enzyme, and the negative control should be the vehicle (e.g., DMSO) without any compound.
-
Q3: My screening results show a high number of false positives. What could be the cause?
False positives can be caused by compound interference with the assay technology rather than true inhibition of the target.
-
Fluorescence Interference: Many compounds are autofluorescent or can quench the fluorescent signal, a common issue in fluorescence-based assays.[3][4]
-
Solution: Screen your compound library for autofluorescence at the excitation and emission wavelengths of your assay. Implement a counter-screen without the enzyme or substrate to identify compounds that interfere with the detection method.
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Solution: Include a detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to prevent aggregation. Hits should be re-tested at multiple concentrations to confirm a dose-response relationship.
-
-
Metal Ion Chelation: Some compounds can chelate metal ions that may be essential for enzyme activity, leading to apparent inhibition.[3][4]
-
Solution: If your enzyme is a metalloenzyme, consider including a low concentration of a chelating agent like EDTA in your buffer during initial assay development to assess sensitivity to this effect. Be cautious, as this may also inhibit your enzyme.
-
Q4: How can I distinguish between true inhibitors and compounds that interfere with this compound stability?
Perphenazine and its sulfoxide can be susceptible to degradation, and some compounds may accelerate this process, mimicking enzyme inhibition.
-
Solution: Perform a counter-assay where the test compounds are incubated with this compound in the assay buffer without the enzyme. A decrease in the this compound signal would indicate that the compound is affecting its stability rather than inhibiting the enzyme.
Data Presentation
Table 1: Effect of DMSO Concentration on Enzyme Activity
| DMSO Concentration (%) | Relative Enzyme Activity (%) | Standard Deviation |
| 0.1 | 100 | 4.5 |
| 0.5 | 98 | 5.1 |
| 1.0 | 95 | 4.8 |
| 2.0 | 85 | 6.2 |
| 5.0 | 60 | 8.9 |
Table 2: Assay Performance with Different Buffer Conditions
| Buffer System | pH | Z'-Factor | Signal-to-Background |
| HEPES | 7.4 | 0.75 | 12.3 |
| Tris-HCl | 7.0 | 0.68 | 10.5 |
| Tris-HCl | 8.0 | 0.71 | 11.8 |
| Phosphate | 7.2 | 0.55 | 8.2 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening Assay (Fluorescence-Based)
This protocol assumes the use of an enzyme that oxidizes perphenazine to a fluorescent sulfoxide derivative or a coupled enzyme system where sulfoxide formation leads to a fluorescent readout.
-
Compound Plating:
-
Dispense 100 nL of test compounds (in 100% DMSO) into 384-well assay plates.
-
Include columns with a known inhibitor (positive control) and DMSO only (negative control).
-
-
Enzyme Preparation:
-
Prepare a 2X enzyme solution in the optimized assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100).
-
-
Enzyme Addition:
-
Dispense 10 µL of the 2X enzyme solution into each well of the assay plate.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure the contents are mixed.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Addition:
-
Prepare a 2X perphenazine substrate solution in the assay buffer.
-
Dispense 10 µL of the 2X substrate solution to initiate the reaction.
-
-
Reaction Incubation:
-
Incubate the plates for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 37°C), protected from light.
-
-
Signal Detection:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Protocol 2: Confirmatory LC-MS/MS Assay for Hit Validation
This protocol is for confirming hits from the primary screen by directly measuring the formation of this compound.
-
Reaction Setup:
-
Set up reactions in a 96-well plate with a larger volume (e.g., 100 µL) containing the enzyme, buffer, and confirmed hit compounds at various concentrations.
-
Initiate the reaction by adding perphenazine.
-
-
Reaction Quenching:
-
After the desired incubation time, quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
-
Sample Preparation:
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto an appropriate LC column (e.g., C18).[6]
-
Use a gradient elution method to separate perphenazine from this compound.
-
Detect and quantify the parent and product ions for both the analyte and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: High-throughput screening workflow for this compound formation.
Caption: Decision tree for troubleshooting common HTS assay issues.
Caption: Simplified reaction pathway for enzymatic formation of this compound.
References
Addressing analytical variability in perphenazine sulfoxide quantification
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address analytical variability in the quantification of perphenazine (B1679617) sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What is perphenazine sulfoxide and why is its quantification important? this compound is a primary metabolite of perphenazine, a typical antipsychotic drug.[1][2] Perphenazine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through processes like sulfoxidation, hydroxylation, and dealkylation.[1][3][4] Quantifying this compound is crucial for several reasons:
-
Pharmacokinetic (PK) Studies: Understanding the formation and elimination of metabolites is essential for characterizing the drug's overall pharmacokinetic profile.[2]
-
Metabolic Phenotyping: The ratio of perphenazine to its sulfoxide metabolite can provide insights into an individual's metabolic capacity, particularly related to CYP2D6 enzyme activity.[3][4] "Poor metabolizers" may have higher concentrations of the parent drug, potentially leading to increased side effects.[4]
-
Stability Testing: Phenothiazine products, especially in liquid formulations, can oxidize to their corresponding sulfoxides over time.[5][6] Monitoring sulfoxide levels is a key indicator of the drug product's stability.[5][7][8]
Q2: What are the common analytical methods for quantifying this compound? High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.
-
HPLC with UV or electrochemical detection has been used effectively.[5][9][10]
-
LC-MS/MS is highly sensitive and selective, making it the gold standard for bioanalytical studies where low concentrations in complex matrices like plasma or serum are expected.[11][12][13][14] It allows for the simultaneous quantification of perphenazine and its metabolites.[12][13]
Q3: What are the primary sources of analytical variability in this compound quantification? Variability can arise from multiple sources throughout the analytical workflow:
-
Sample Preparation: Inefficient extraction, analyte degradation, or inconsistent recovery can introduce significant errors.[15][16]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[15][17][18][19]
-
Chromatography: Issues like shifting retention times, poor peak shape, and carryover can affect accuracy and precision.[20]
-
Analyte Stability: Perphenazine can be susceptible to oxidation and degradation in certain conditions, affecting the accuracy of measurements, particularly in stability studies of formulations.[5][7][8]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of this compound.
Issue 1: High Variability in Results / Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is validated for consistency.[15][16] Use a consistent, high-purity internal standard (IS) that is chemically similar to the analyte to compensate for variability.[11][21] |
| Matrix Effects | Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent.[19] If significant effects are present, improve sample cleanup, adjust chromatography to separate the analyte from interfering components, or use a stable isotope-labeled internal standard.[17][18] |
| Mobile Phase Preparation | Inconsistent mobile phase composition is a major source of variability.[20] Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Ensure thorough mixing and degassing.[20] |
| Analyte Instability | Perphenazine can oxidize. Protect samples from light and heat. Evaluate short-term and long-term stability in the biological matrix and stock solutions.[7][8] |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent, pH, and mixing time. A study using HPLC with coulometric detection reported recoveries of 92% for perphenazine and 68% for this compound after extraction.[9] |
| Analyte Adsorption | The analyte may adsorb to container surfaces (e.g., glass, plastic). Test different types of collection tubes and autosampler vials or use silanized glassware. |
| pH-Dependent Solubility | The solubility of phenothiazines can be pH-dependent. Ensure the pH of the sample and extraction buffer is optimal for keeping the analyte in solution. |
Issue 3: Chromatographic Problems (Poor Peak Shape, Shifting Retention Times)
| Potential Cause | Troubleshooting Step |
| Column Degradation | Co-extracted matrix components can contaminate the column.[20] Use a guard column to protect the analytical column and implement a robust column washing procedure after each batch.[20] |
| Inappropriate Sample Solvent | Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion. If possible, the final sample solvent should be the same as or weaker than the initial mobile phase.[20] |
| Mobile Phase Fluctuation | Errors of just 1% in organic solvent composition can change retention times by 5-15%.[20] Check the HPLC pump for leaks and ensure proper solvent mixing and delivery. |
| Temperature Fluctuation | Use a column oven to maintain a constant temperature, as changes can cause retention time drift. |
Below is a logical workflow for troubleshooting inconsistent analytical results.
A logical decision tree for troubleshooting analytical variability.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the analysis of perphenazine and its metabolites.
Table 1: Reported Limits of Quantification (LOQ) and Recovery
| Analyte | Matrix | Method | LOQ | Recovery (%) | Reference |
| Perphenazine | Plasma | HPLC-Coulometric | 0.5 ng/mL | 92 ± 7.5 | [9] |
| This compound | Plasma | HPLC-Coulometric | 0.5 ng/mL | 68 ± 6.4 | [9] |
| Perphenazine | Plasma | HPLC | 0.5 ng/mL | >80% | [3][10] |
| Perphenazine | Serum/Plasma | UPLC-MS/MS | 0.2 ng/mL | N/A | [12] |
Table 2: Example Chromatographic Conditions
| Parameter | Method 1 (UPLC-MS/MS)[12] | Method 2 (HPLC)[5] | Method 3 (HPLC)[22] |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1x50mm | Dupont, Zorbax CN, 5 µm, 150x4.6mm | Develosil ODS HG-5 RP C18, 5µm, 15cmx4.6mm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | 0.025M sodium acetate-acetic acid buffer (pH 4.5)-methanol-acetonitrile (30:30:40 v/v) | Phosphate Buffer (0.2 M, pH 2): Acetonitrile (64:36 v/v) |
| Flow Rate | N/A (Gradient) | 2.5 mL/min | 1.0 mL/min |
| Detection | MS/MS (MRM, Positive Ion) | UV at 229 nm | UV at 265 nm |
| Internal Standard | Imipramine-D3 | Trifluoperazine hydrochloride | Amitriptyline |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
This protocol describes the chemical conversion of perphenazine to this compound for use as a standard, adapted from a stability-indicating HPLC method.[5]
Reagents:
-
Perphenazine stock solution (1.0 mg/mL in 1% v/v aqueous HCl)
-
30% Hydrogen peroxide solution
-
1M Sodium bisulfite
-
1% Hydrochloric acid
Procedure:
-
Pipette 5 mL of the perphenazine stock solution into a 50 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide solution.
-
Heat the mixture at 60°C for 10 minutes to facilitate the oxidation of perphenazine to this compound.
-
After cooling to room temperature, dilute the solution to the 50 mL mark with 1M sodium bisulfite and mix thoroughly.
-
To achieve the final stock concentration, pipette 10 mL of this solution into another 50 mL volumetric flask, dilute to the mark with 1% hydrochloric acid, and mix. This yields a this compound stock solution of 0.02 mg/mL.[5]
Workflow for preparing a this compound standard.
Protocol 2: Sample Preparation by Protein Precipitation (for LC-MS/MS)
This is a general and rapid procedure for extracting perphenazine and its metabolites from serum or plasma, based on common bioanalytical practices.[12][16]
Reagents:
-
Acetonitrile-methanol (50:50, v/v) precipitating reagent
-
Internal Standard (IS) stock solution (e.g., Imipramine-D3)
Procedure:
-
Prepare the precipitating reagent containing the internal standard at a known concentration (e.g., 0.12 ng/µL).[12]
-
Aliquot 100 µL of the serum or plasma sample into a microcentrifuge tube.
-
Add 300 µL of the precipitating reagent/IS mixture to each sample tube.
-
Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[12]
Below is a diagram illustrating the metabolic pathway of perphenazine.
Metabolic conversion of perphenazine to its sulfoxide metabolite.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of perphenazine and its metabolites in plasma by high-performance liquid chromatography and coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic determination of perphenazine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. bataviabiosciences.com [bataviabiosciences.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
Validation & Comparative
A Comparative Analysis of the Receptor Binding Profiles of Perphenazine and its Sulfoxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding affinities of the typical antipsychotic drug perphenazine (B1679617) and its primary metabolite, perphenazine sulfoxide (B87167). Understanding the receptor binding profile of a drug and its metabolites is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects. The data presented herein is compiled from various scientific sources and is intended to serve as a valuable resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Summary of Receptor Binding Affinities
The following table summarizes the quantitative binding data (Ki values in nM) for perphenazine and perphenazine sulfoxide across a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Perphenazine Ki (nM) | This compound Ki (nM) |
| Dopamine (B1211576) Receptors | ||
| D₂ | 0.56[1] | 5.9[2][3] |
| D₃ | 0.43[1] | Not Available |
| Serotonin Receptors | ||
| 5-HT₂ₐ | 6[1] | Not Available |
| Adrenergic Receptors | ||
| α₁ | 10 | 24[2][3] |
| α₂ | Not Available | 683[2][3] |
| Histamine Receptors | ||
| H₁ | 8 | Not Available |
| Muscarinic Receptors | ||
| M₁ | 77 | Not Available |
Key Observations
From the available data, several key differences in the receptor binding profiles of perphenazine and this compound can be observed:
-
Dopamine D₂ Receptor: Perphenazine exhibits a high affinity for the dopamine D₂ receptor, which is central to its antipsychotic efficacy. Its sulfoxide metabolite retains a significant affinity for this receptor, albeit approximately 10-fold lower than the parent compound[1][2][3]. This suggests that this compound may contribute to the overall dopaminergic blockade in vivo.
-
Adrenergic Receptors: Both perphenazine and its sulfoxide metabolite demonstrate notable affinity for α₁-adrenergic receptors. However, this compound displays a significantly lower affinity for α₂-adrenergic receptors compared to its affinity for α₁ receptors[2][3]. This differential affinity may have implications for the cardiovascular side effect profile of perphenazine.
Experimental Protocols
The binding affinity data presented in this guide was primarily determined using in vitro radioligand binding assays. The general principles of these assays are outlined below for key receptor types.
Radioligand Binding Assay for Dopamine D₂ Receptors
A common method for determining D₂ receptor binding affinity involves a competitive radioligand binding assay using cell membranes prepared from a cell line recombinantly expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).
-
Membrane Preparation: Cells expressing the D₂ receptor are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Assay: A fixed concentration of a high-affinity D₂ receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound (perphenazine or this compound).
-
Separation of Bound and Free Ligand: Following incubation to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Radioligand Binding Assays for Other Receptors
Similar competitive radioligand binding assay protocols are employed to determine the binding affinities for other receptors, with the primary differences being the specific cell line, radioligand, and competing non-labeled ligand used. Examples include:
-
Serotonin 5-HT₂ₐ Receptor: Radioligands such as [³H]-Ketanserin or [³H]-Spiperone are commonly used.
-
α₁-Adrenergic Receptor: Radioligands like [³H]-Prazosin are frequently utilized.
-
Histamine H₁ Receptor: [³H]-Pyrilamine is a commonly used radioligand.
-
Muscarinic M₁ Receptor: [³H]-Pirenzepine is a selective radioligand for M₁ receptors.
Visualizing the Comparison
The following diagrams illustrate the logical workflow of comparing the receptor binding profiles and the signaling pathway context.
Caption: Workflow for Comparing Receptor Binding Profiles.
Caption: Antagonism at the Dopamine D2 Receptor.
Conclusion
The available data indicate that this compound is an active metabolite that retains significant, though reduced, affinity for the dopamine D₂ receptor compared to its parent compound, perphenazine. Its altered binding profile at adrenergic receptors may also contribute to the overall pharmacological and toxicological profile of perphenazine. The lack of comprehensive binding data for this compound at other key receptors highlights an area for future research that would provide a more complete understanding of its contribution to the clinical effects of perphenazine. This guide serves as a foundational resource for researchers and clinicians interested in the detailed pharmacology of this important antipsychotic agent.
References
A Comparative Pharmacological Analysis of Perphenazine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the antipsychotic drug perphenazine (B1679617) and its primary metabolites: 7-hydroxyperphenazine (B3061111), perphenazine sulfoxide (B87167), and N-dealkylperphenazine (DAPZ). The information presented is supported by experimental data to assist in understanding their distinct contributions to the overall therapeutic and side-effect profile of perphenazine.
Executive Summary
Perphenazine, a typical antipsychotic, undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, into several metabolites.[1] These metabolites exhibit varied pharmacological activities, with distinct receptor binding affinities and pharmacokinetic profiles that modulate the effects of the parent drug. Notably, 7-hydroxyperphenazine retains significant dopamine (B1211576) D2 receptor affinity, N-dealkylperphenazine (DAPZ) displays a higher affinity for serotonin (B10506) 5-HT2A receptors, and perphenazine sulfoxide is largely considered inactive.[2] These differences have important implications for both the efficacy and the adverse effect profile of perphenazine treatment.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT2A |
| Perphenazine | 0.56[3] | 0.43[3] | 6[3] |
| 7-Hydroxyperphenazine | Higher affinity than for 5-HT2A[2] | Data not available | Lower affinity than for D2[2] |
| This compound | Largely inactive | Data not available | Data not available |
| N-Dealkylperphenazine (DAPZ) | Lower affinity than for 5-HT2A[2] | Data not available | Higher affinity than for D2[2] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Perphenazine | 7-Hydroxyperphenazine | This compound | N-Dealkylperphenazine (DAPZ) |
| Half-life (t½) | 8-12 hours (up to 20 hours)[4][5] | Data not available | Appears quickly in low concentrations[6] | Data not available |
| Time to Peak (Tmax) | 1-3 hours | Data not available | Data not available | Data not available |
| Maximum Concentration (Cmax) | Data not available | In vivo concentration: 0.8 ± 1.9 ng/mL[2] | Traces detected after oral dose[6] | In vivo concentration: 2.0 ± 1.6 ng/mL[2] |
| Bioavailability | ~40%[5] | Data not available | Data not available | Data not available |
*Note: In vivo concentrations were measured in elderly patients treated with perphenazine.[2]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]Spiperone (radioligand).
-
Unlabeled test compounds (perphenazine and its metabolites).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[7]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation cocktail.
-
96-well microfilter plates.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK-rD2 cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[7]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]Spiperone, and varying concentrations of the unlabeled test compound.[8]
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a microplate scintillation counter.[8]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
In Vitro Metabolism Assay using Human Liver Microsomes (CYP2D6)
This protocol describes an in vitro assay to assess the metabolism of perphenazine by the CYP2D6 enzyme in human liver microsomes.
Materials:
-
Pooled human liver microsomes.
-
Perphenazine.
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) (for reaction termination).
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer, human liver microsomes, and perphenazine.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the terminated reaction samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining perphenazine and the formation of its metabolites.
-
Data Analysis: Determine the rate of disappearance of perphenazine and the rate of formation of its metabolites to assess the metabolic activity of CYP2D6.
Mandatory Visualization
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Perphenazine - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
In Vivo Activity of Perphenazine Sulfoxide Compared to its Parent Drug, Perphenazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo activity of the antipsychotic drug perphenazine (B1679617) and its primary metabolite, perphenazine sulfoxide (B87167). The information is compiled from available preclinical and clinical data to assist researchers in understanding the pharmacological profile of these compounds.
Executive Summary
Perphenazine is a potent first-generation antipsychotic of the phenothiazine (B1677639) class, primarily exerting its effects through dopamine (B1211576) D2 receptor antagonism.[1][2] It undergoes extensive metabolism in the liver, with perphenazine sulfoxide being one of its major metabolites.[1] While in vitro data on the receptor binding affinities of both compounds are available, direct comparative in vivo studies on their antipsychotic efficacy and side-effect profiles are notably scarce in the public domain. This guide summarizes the existing quantitative data, outlines relevant experimental methodologies, and presents logical workflows for further investigation.
Data Presentation
Receptor Binding Affinity
The primary mechanism of action for typical antipsychotics like perphenazine is the blockade of dopamine D2 receptors.[2] The following table summarizes the in vitro receptor binding affinities of perphenazine and this compound for key receptors implicated in antipsychotic activity and side effects. The data is derived from a study by Hals, P.A., Hall, H., and Dahl, S.G. (1986) conducted on rat brain tissue.
| Compound | Dopamine D2 Receptor (Ki, nM) | α1-Adrenergic Receptor (Ki, nM) | α2-Adrenergic Receptor (Ki, nM) |
| Perphenazine | 0.8 | 1.3 | 120 |
| This compound | 5.9 | 24 | 683 |
Lower Ki values indicate higher binding affinity.
This in vitro data suggests that perphenazine has a significantly higher affinity for dopamine D2 and α1-adrenergic receptors compared to its sulfoxide metabolite. This difference in receptor binding likely translates to a substantial variance in their in vivo pharmacological activity.
Experimental Protocols
While direct comparative in vivo studies are lacking, the following experimental protocols are standard in the field for evaluating the antipsychotic efficacy and extrapyramidal side effects of compounds like perphenazine.
Assessment of Antipsychotic-like Activity
A common animal model to assess antipsychotic-like activity is the conditioned avoidance response test.
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of one compartment is equipped to deliver a mild electric shock. A conditioned stimulus (e.g., a light or a tone) is presented before the unconditioned stimulus (the foot shock).
-
Procedure:
-
Animals (typically rats or mice) are trained to avoid the foot shock by moving to the other compartment upon presentation of the conditioned stimulus.
-
Once trained, the animals are treated with the test compound (perphenazine or this compound) or a vehicle.
-
The number of successful avoidances (moving to the safe compartment during the conditioned stimulus) is recorded.
-
-
Interpretation: A decrease in conditioned avoidance responding at doses that do not produce motor impairment is indicative of antipsychotic-like activity.
Assessment of Extrapyramidal Side Effects (EPS)
Catalepsy is a widely used behavioral measure in rodents to predict the propensity of a drug to induce Parkinsonian-like side effects.
-
Apparatus: A horizontal bar raised a few centimeters from the surface.
-
Procedure:
-
Animals (typically rats or mice) are treated with the test compound.
-
At various time points after administration, the animal's forepaws are placed on the bar.
-
The time it takes for the animal to remove its paws from the bar (the latency to descend) is measured.
-
-
Interpretation: A prolonged latency to descend is indicative of catalepsy and suggests a higher risk of inducing extrapyramidal side effects.
Mandatory Visualizations
Signaling Pathway of Perphenazine
Caption: Perphenazine's primary mechanism of action.
Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for in vivo comparison.
Conclusion
The available in vitro evidence strongly suggests that perphenazine is a more potent antagonist of dopamine D2 and α1-adrenergic receptors than its sulfoxide metabolite. This implies that this compound likely possesses significantly lower antipsychotic activity and a reduced propensity to cause side effects such as orthostatic hypotension (mediated by α1-adrenergic blockade) and extrapyramidal symptoms (primarily mediated by D2 blockade). However, the absence of direct in vivo comparative studies makes it difficult to definitively quantify these differences in a physiological context.
Further research employing standardized animal models, as outlined in this guide, is necessary to fully elucidate the in vivo pharmacological profile of this compound and to determine its contribution, if any, to the overall therapeutic and adverse effects of perphenazine treatment. Such studies would be invaluable for a more complete understanding of perphenazine's metabolism and its clinical implications.
References
A Comparative Guide to Analytical Methods for Perphenazine Sulfoxide Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of perphenazine (B1679617) sulfoxide (B87167), a primary metabolite and degradation product of the antipsychotic drug perphenazine, is critical for therapeutic drug monitoring, stability studies of pharmaceutical formulations, and pharmacokinetic research.[1][2] This guide provides a comparative overview of commonly employed analytical methods for the determination of perphenazine sulfoxide, with a focus on their performance, protocols, and applications.
Methodology Comparison
A variety of analytical techniques are available for the quantification of perphenazine and its sulfoxide, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.[1][3][4] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.
A stability-indicating liquid chromatographic method has been developed for the simultaneous determination of perphenazine and this compound in various dosage forms.[1][5] This is particularly important as phenothiazine (B1677639) products are susceptible to oxidation, forming the corresponding sulfoxide.[1] While tablets and injectable products show minimal levels of the sulfoxide, some syrup formulations can contain as much as 11% before their expiration date.[1][5]
For general quantification, spectrophotometric methods offer a simpler and more accessible approach. One such method involves the oxidation of perphenazine to this compound using an oxidizing agent, followed by spectrophotometric measurement.[3][6][7]
More advanced techniques like LC-MS/MS provide high sensitivity and selectivity, making them suitable for complex biological matrices such as plasma or serum.[4][8][9] These methods are often employed in clinical and forensic toxicology.
The following sections provide a detailed comparison of these methods, including their performance characteristics and experimental protocols.
Performance Characteristics of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters, including linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification). The following table summarizes the performance data for different methods used in the analysis of perphenazine and its sulfoxide.
| Parameter | HPLC-UV [1] | Spectrophotometry (as Perphenazine Dihydrochloride) [3][6] | LC-MS/MS (for Perphenazine) [4] |
| Linearity Range | 0.5 - 10% (of perphenazine) | 1 - 40 µg/mL | 0.2 - 12.0 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | Not explicitly stated, but intra- and inter-assay imprecision were <15% |
| Accuracy (% Recovery) | Not explicitly stated | -0.85% (δ) | Not explicitly stated, but intra- and inter-assay imprecision were <15% |
| Precision (% RSD) | Not explicitly stated | 2.00% | < 15% (Intra- and Inter-assay) |
| Limit of Quantification (LOQ) | ~0.5% (of perphenazine) | 3.3 µg/mL | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following are summaries of the experimental protocols for the compared methods.
1. High-Performance Liquid Chromatography (HPLC-UV) for Perphenazine and this compound [1]
-
Apparatus: Liquid chromatograph with a UV detector.
-
Column: 5 µm nitrile bonded phase column (e.g., Dupont, Zorbax CN), 150 x 4.6 mm i.d.
-
Mobile Phase: A mixture of aqueous 0.025M sodium acetate-acetic acid buffer (pH 4.5), methanol, and acetonitrile (B52724) (30 + 30 + 40 v/v).
-
Flow Rate: 2.5 mL/min.
-
Detection: UV detection at 229 nm.
-
Internal Standard: Trifluoperazine hydrochloride.
-
Standard Preparation: this compound is prepared from perphenazine by reaction with 30% hydrogen peroxide at 60°C for 10 minutes. The excess hydrogen peroxide is destroyed with sodium bisulfite.
-
Sample Preparation: Dependant on the dosage form (tablets, injectables, or syrups) and typically involves dissolution in 1% (v/v) aqueous hydrochloric acid, followed by dilution with methanol.
2. Indirect Spectrophotometric Method for Perphenazine as its Sulfoxide [3][6]
-
Principle: Perphenazine is oxidized to this compound using diperoxyazelaic acid. The resulting sulfoxide is then quantified spectrophotometrically.
-
Apparatus: UV-Visible spectrophotometer.
-
Oxidizing Agent: Diperoxyazelaic acid.
-
Procedure:
-
A sample containing perphenazine is treated with diperoxyazelaic acid to quantitatively convert it to this compound.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for this compound.
-
The concentration is determined from a calibration curve prepared using standard solutions of perphenazine treated in the same manner.
-
-
Wavelength of Maximum Absorbance: The UV spectrum of the sulfoxide product is recorded to determine the optimal wavelength for measurement.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Perphenazine [4]
-
Apparatus: UPLC-MS/MS system (e.g., Waters Acquity UPLC TQD).
-
Column: Waters Acquity UPLC HSS T3 1.8µm, 2.1×50mm.
-
Mobile Phase: A timed, linear gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the transition for perphenazine (e.g., 404.19 > 143.07).
-
Internal Standard: Imipramine D3.
-
Sample Preparation: Typically involves protein precipitation from serum or plasma samples, followed by centrifugation and injection of the supernatant.
Methodology Visualization
The following diagrams illustrate the workflows for the analytical methods and the chemical transformation involved.
Caption: Generalized workflows for HPLC-UV, Spectrophotometry, and LC-MS/MS analysis.
Caption: Oxidation of perphenazine to this compound.
Conclusion
The choice of an analytical method for this compound determination should be guided by the specific requirements of the study.
-
HPLC-UV offers a robust and reliable method for the simultaneous determination of perphenazine and its sulfoxide in pharmaceutical dosage forms, making it ideal for stability and quality control studies.[1]
-
Spectrophotometry , particularly after chemical derivatization, provides a simple and cost-effective alternative for the quantification of total perphenazine as its sulfoxide, suitable for routine analysis where high sensitivity is not a prerequisite.[3][6]
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for the analysis of perphenazine and its metabolites in complex biological matrices at low concentrations.[4][8][9]
Cross-validation of these methods, where feasible, can ensure consistency and reliability of results across different analytical platforms. Researchers should select the method that best fits their analytical needs, considering factors such as sample type, required sensitivity, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. eaNUPh: The quantitative determination of Perphenazine in tablets by the spectrophotometric method as its sulfoxide obtained with diperoxyazelaic acid [dspace.nuph.edu.ua]
- 8. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Perphenazine Formulations: A Comparative Analysis of Sulfoxide Impurity Levels
For Immediate Release
A comprehensive guide for researchers and drug development professionals comparing perphenazine (B1679617) sulfoxide (B87167) levels across various drug formulations, supported by experimental data and detailed analytical protocols.
The stability of perphenazine, a widely used antipsychotic medication, is a critical factor in ensuring its therapeutic efficacy and safety. One of the primary degradation products of perphenazine is perphenazine sulfoxide, an impurity that can arise during manufacturing and storage. The formation of this sulfoxide is particularly influenced by the drug's formulation. This guide provides a detailed comparison of this compound levels found in different pharmaceutical dosage forms, offering valuable insights for formulation development and quality control.
Quantitative Comparison of this compound Levels
An analysis of various perphenazine formulations reveals significant differences in the levels of this compound. These variations are primarily attributed to the manufacturing process and the inherent stability of the drug in different excipient matrices.
| Drug Formulation | This compound Level | Analytical Method |
| Tablets | Nondetectable to < 1% | Liquid Chromatography |
| Injectable Solution | < 1% | Liquid Chromatography |
| Syrup | Up to 11% (before expiration) | Liquid Chromatography |
| Oral (Continuous) | High this compound/Perphenazine Ratio | Gas Chromatography |
| Intramuscular (IM) Enanthate | Much lower than oral administration | Gas Chromatography |
Key Observations:
-
Solid vs. Liquid Formulations: Solid dosage forms like tablets exhibit significantly lower levels of this compound compared to liquid formulations such as syrups. This is likely due to the reduced molecular mobility and potential for oxidative degradation in the solid state.
-
Route of Administration: Oral administration of perphenazine leads to a high ratio of its sulfoxide metabolite, suggesting a significant first-pass metabolism in the liver.[1] In contrast, intramuscular injection of perphenazine enanthate results in much lower concentrations of the sulfoxide metabolite, indicating that this route can bypass the extensive first-pass effect.[1]
-
Stability Over Time: Perphenazine in syrup formulations shows a tendency to oxidize over time, leading to an increase in sulfoxide levels, which can reach as high as 11% before the product's expiration date.
Experimental Protocols
The quantitative data presented in this guide were obtained using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Liquid Chromatography (LC) Method for Determination of Perphenazine and this compound
This method is suitable for the analysis of tablets, injectable solutions, and syrups.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 or a nitrile-bonded phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio is optimized to achieve adequate separation.
-
Flow Rate: Typically around 1.0 to 2.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 229 nm or 254 nm.
-
Internal Standard: Trifluoperazine hydrochloride can be used as an internal standard for improved quantitative accuracy.
Sample Preparation:
-
Tablets: A specific number of tablets are ground to a fine powder. A portion of the powder equivalent to a known amount of perphenazine is accurately weighed and dissolved in a suitable solvent, such as a mixture of methanol and dilute hydrochloric acid. The solution is then filtered before injection.
-
Injectable Solutions and Syrups: An accurately measured volume of the liquid formulation is diluted with the mobile phase or a suitable solvent to a known concentration before injection.
Standard Preparation:
A standard solution of perphenazine and a separate standard of this compound are prepared in the same solvent as the sample. For quantitative analysis, a calibration curve is generated using a series of standard solutions of known concentrations.
Gas Chromatography (GC) Method for Perphenazine and its Metabolites in Plasma
This method is employed for pharmacokinetic studies to determine the levels of perphenazine and its sulfoxide metabolite in biological fluids.
Chromatographic Conditions:
-
Column: A capillary column suitable for the analysis of nitrogen-containing compounds.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Injector and Detector Temperatures: Optimized to ensure efficient volatilization of the analytes without degradation.
-
Detection: A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for high sensitivity and selectivity.
Sample Preparation:
-
Plasma: A liquid-liquid extraction or solid-phase extraction (SPE) procedure is typically used to isolate perphenazine and its metabolites from the plasma matrix. The extracted analytes are then reconstituted in a suitable solvent for injection into the GC system.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of this compound in different drug formulations.
Caption: Workflow for comparing this compound levels.
Signaling Pathway and Logical Relationships
The formation of this compound is a chemical degradation process. The following diagram illustrates the logical relationship between the drug formulation and the resulting sulfoxide levels.
Caption: Formulation impact on this compound levels.
References
A Comparative Analysis of the Biological Activities of Perphenazine Sulfoxide and 7-Hydroxyperphenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two major metabolites of the typical antipsychotic drug perphenazine (B1679617): perphenazine sulfoxide (B87167) and 7-hydroxyperphenazine (B3061111). The information presented herein is intended to support research and drug development efforts by providing a comprehensive overview of their respective pharmacological profiles, supported by available experimental data.
Introduction
Perphenazine, a piperazinyl phenothiazine, is extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[1] Among its various metabolites, perphenazine sulfoxide and 7-hydroxyperphenazine are of significant interest due to their potential to contribute to the overall pharmacological and toxicological profile of the parent drug. Understanding the distinct biological activities of these metabolites is crucial for a complete assessment of perphenazine's therapeutic efficacy and adverse effect profile.
Comparative Analysis of Biological Activity
The primary mechanism of action of perphenazine is the antagonism of dopamine (B1211576) D2 receptors.[1] The biological activity of its metabolites is largely determined by their affinity for this and other neurotransmitter receptors.
Receptor Binding Affinity:
In vitro studies have been conducted to determine the binding affinities of perphenazine and its metabolites to key receptors implicated in antipsychotic activity, primarily the dopamine D2 receptor and the serotonin (B10506) 5-HT2A receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| Perphenazine | Dopamine D2 | 0.56 | [2] |
| Serotonin 5-HT2A | 6 | [2] | |
| This compound | Dopamine D2 | 5.9 | [3] |
| α1-Adrenergic | 24 | [3] | |
| α2-Adrenergic | 683 | [3] | |
| 7-Hydroxyperphenazine | Dopamine D2 | Higher affinity than for 5-HT2A | [4] |
| Serotonin 5-HT2A | Lower affinity than for D2 | [4] |
Interpretation of Binding Data:
-
This compound: Contrary to some earlier suggestions of its inactivity, quantitative data indicates that this compound retains a notable affinity for the dopamine D2 receptor (Ki = 5.9 nM).[3] While this is approximately 10-fold weaker than the parent compound, it is still within a pharmacologically relevant range. Furthermore, this compound displays significant affinity for the α1-adrenergic receptor, suggesting a potential contribution to side effects such as orthostatic hypotension. Its affinity for the α2-adrenergic receptor is considerably lower.[3]
Signaling Pathways
The interaction of these compounds with their respective receptors initiates intracellular signaling cascades that ultimately mediate their biological effects.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by perphenazine and its active metabolites, 7-hydroxyperphenazine and to a lesser extent this compound, is central to its antipsychotic effect. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein.
Caption: Dopamine D2 Receptor Antagonism Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
The affinity of perphenazine and its metabolites for the 5-HT2A receptor can modulate the overall antipsychotic effect and may influence the incidence of certain side effects. The 5-HT2A receptor is a GPCR that couples to the Gq/11 protein.
Caption: Serotonin 5-HT2A Receptor Antagonism Signaling Pathway.
Experimental Protocols
The following provides a representative, detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of compounds to a specific receptor.
Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Caption: Workflow for a Competitive Radioligand Binding Assay.
Objective: To determine the inhibitory constant (Ki) of test compounds (this compound, 7-hydroxyperphenazine) for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-Spiperone (a high-affinity D2 receptor antagonist).
-
Unlabeled competitor ligands: Perphenazine, this compound, 7-hydroxyperphenazine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the D2 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer, and the protein concentration is determined.
-
Assay Setup: In a 96-well microplate, the following are added in order:
-
Assay buffer.
-
A constant concentration of [3H]-Spiperone (typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled competitor ligand (perphenazine or its metabolites).
-
The cell membrane preparation.
-
-
Incubation: The plate is incubated for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The available data indicates that both this compound and 7-hydroxyperphenazine are biologically active metabolites of perphenazine. 7-Hydroxyperphenazine exhibits a receptor binding profile similar to the parent drug, with a preference for dopamine D2 receptors over serotonin 5-HT2A receptors, suggesting it likely contributes to the therapeutic effect of perphenazine. This compound, while less potent than the parent compound, retains significant affinity for the D2 receptor and also interacts with adrenergic receptors, which may have implications for the side effect profile of perphenazine. Further quantitative studies are warranted to fully elucidate the complete pharmacological profile of these metabolites and their precise contribution to the clinical effects of perphenazine.
References
A Comparative Guide to the In Vitro and In Vivo Correlation of Perphenazine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo metabolism of the typical antipsychotic drug, perphenazine (B1679617). It aims to offer a comprehensive resource for understanding the metabolic pathways, the enzymes involved, and the correlation between laboratory and clinical findings. This document also presents a comparative analysis with two widely used atypical antipsychotics, olanzapine (B1677200) and risperidone, to provide a broader context for drug metabolism studies.
Introduction to Perphenazine Metabolism
Perphenazine, a piperazinyl phenothiazine, undergoes extensive metabolism primarily in the liver. The main metabolic routes are sulfoxidation, hydroxylation, and N-dealkylation, followed by glucuronidation[1]. The cytochrome P450 (CYP) enzyme system plays a crucial role in its biotransformation, with CYP2D6 being a major contributor[2]. However, in vitro studies have revealed the involvement of other isoforms, including CYP1A2, CYP3A4, and CYP2C19, particularly in the N-dealkylation pathway[3][4]. This guide will delve into the quantitative aspects of these metabolic pathways and the methodologies used to study them.
Perphenazine Metabolic Pathways
The metabolism of perphenazine leads to the formation of several metabolites, with the most significant being perphenazine sulfoxide (B87167), 7-hydroxyperphenazine, and N-dealkylperphenazine (DAPZ)[5].
Quantitative Comparison of In Vitro and In Vivo Metabolism
A direct quantitative correlation between in vitro and in vivo metabolism can be challenging due to the complexities of human physiology. However, by comparing kinetic data from in vitro systems with plasma concentrations observed in clinical studies, we can gain valuable insights.
Table 1: In Vitro Metabolic Parameters for Perphenazine N-dealkylation
| CYP Isoform | Apparent Km (µM) | Vmax (nmol/h/nmol CYP) | Reference |
| CYP1A2 | 1-2 | Data not available | [3][4] |
| CYP2D6 | 1-2 | Data not available | [3][4] |
| CYP3A4 | 7.9 | Data not available | [3][4] |
| CYP2C19 | 14 | Data not available | [3][4] |
Table 2: In Vivo Plasma Concentrations of Perphenazine and its Metabolites
| Analyte | Mean Plasma Concentration (ng/mL) ± SD | Dosing | Patient Population | Reference |
| Perphenazine | 1.5 ± 1.4 | 0.1 mg/kg for 10-17 days | 54 older patients | [5] |
| N-dealkylperphenazine (DAPZ) | 2.0 ± 1.6 | 0.1 mg/kg for 10-17 days | 54 older patients | [5] |
| 7-hydroxyperphenazine | 0.8 ± 1.9 | 0.1 mg/kg for 10-17 days | 54 older patients | [5] |
| Perphenazine | Variable | 12 mg three times daily (continuous) | 18 schizophrenic patients | [6] |
| This compound | High PPZ-SO/PPZ ratio observed | 12 mg three times daily (continuous) | 18 schizophrenic patients | [6] |
In vivo data shows that N-dealkylperphenazine (DAPZ) can be present at concentrations 1.5 to 2 times that of the parent drug[5]. Continuous oral administration leads to a high ratio of the sulfoxide metabolite to the parent drug, suggesting a significant first-pass effect[6].
Comparison with Alternative Antipsychotics: Olanzapine and Risperidone
To provide a comparative context, the metabolism of two atypical antipsychotics, olanzapine and risperidone, is summarized below.
Table 3: Metabolic Profile of Perphenazine, Olanzapine, and Risperidone
| Feature | Perphenazine | Olanzapine | Risperidone |
| Primary Metabolic Pathways | Sulfoxidation, Hydroxylation, N-dealkylation, Glucuronidation[1] | Direct glucuronidation, Oxidation[7] | Hydroxylation[8] |
| Major Metabolites | This compound, 7-hydroxyperphenazine, N-dealkylperphenazine[5] | 10-N-glucuronide, 4'-N-desmethyl olanzapine | 9-hydroxyrisperidone (Paliperidone)[9] |
| Primary CYP Enzymes Involved | CYP2D6, CYP1A2, CYP3A4, CYP2C19[3][4] | CYP1A2, CYP2D6 | CYP2D6, CYP3A4[9] |
| Active Metabolites | Some metabolites may retain pharmacological activity | Generally considered inactive | 9-hydroxyrisperidone is pharmacologically active |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and comparison of metabolic studies. Below are generalized protocols for in vitro and in vivo investigations of perphenazine metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To determine the kinetic parameters (Km and Vmax) of perphenazine metabolism by specific CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Perphenazine
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C19)
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (or recombinant CYP enzyme), and perphenazine at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of perphenazine metabolites (this compound, 7-hydroxyperphenazine, N-dealkylperphenazine) using a validated LC-MS/MS method[10][11].
-
Data Analysis: Determine the initial velocity of metabolite formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
In Vivo Human Pharmacokinetic Study
Objective: To determine the plasma concentration-time profiles of perphenazine and its major metabolites in human subjects after oral administration.
Study Design: A single-dose, open-label, crossover study is a common design for pharmacokinetic assessments[12].
Subjects: Healthy male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient for statistical power.
Protocol:
-
Subject Screening and Enrollment: Screen subjects based on inclusion and exclusion criteria (e.g., age, health status, no concomitant medications). Obtain informed consent.
-
Dosing: After an overnight fast, administer a single oral dose of perphenazine (e.g., 16 mg tablet) with a standardized volume of water[12].
-
Blood Sampling: Collect serial blood samples into tubes containing an anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of perphenazine and its metabolites in plasma[10][11].
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) for the parent drug and its metabolites using non-compartmental analysis.
In Vitro-In Vivo Correlation (IVIVC)
IVIVC aims to establish a predictive relationship between in vitro drug product characteristics and in vivo pharmacokinetic performance. For metabolism, this involves correlating in vitro clearance data with in vivo clearance.
Conclusion
The metabolism of perphenazine is a complex process involving multiple CYP enzymes and metabolic pathways. While in vitro studies using human liver microsomes provide valuable information on the enzymes involved and their kinetics, in vivo studies are essential to understand the overall pharmacokinetic profile and the contribution of factors like first-pass metabolism. A notable discrepancy exists between in vitro and in vivo findings regarding the primary role of CYP2D6, with in vivo evidence suggesting a more significant contribution. Further research is needed to fully elucidate the quantitative relationship between in vitro and in vivo metabolism of perphenazine and to develop a robust IVIVC model. This will ultimately aid in optimizing therapeutic regimens and predicting potential drug-drug interactions. The comparison with other antipsychotics highlights the diversity in metabolic profiles, emphasizing the importance of individualized drug selection and management.
References
- 1. Perphenazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 9. Plasma Pharmacokinetic Characteristics of Risperidone and Their Relationship to Saliva Concentrations in Children with Psychiatric or Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Perphenazine Sulfoxide: A Comparative Analysis of its Potency as a Dopamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative potency of perphenazine (B1679617) sulfoxide (B87167) as a dopamine (B1211576) antagonist, benchmarked against its parent compound, perphenazine, and other relevant metabolites. The information presented herein is supported by experimental data to aid in research and drug development efforts focused on dopaminergic pathways.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of perphenazine, perphenazine sulfoxide, and another major metabolite, N-dealkylperphenazine (DAPZ), for the dopamine D2 receptor. Lower Ki values are indicative of higher binding affinity.
| Compound | Receptor | Species | Ki (nM) | Reference |
| Perphenazine | Dopamine D2 | Human | 0.56 | [1] |
| Dopamine D3 | Human | 0.43 | [1] | |
| This compound | Dopamine D2 | Rat Brain | 5.9 | [2] |
| α1-Adrenergic | Rat Brain | 24 | [2] | |
| α2-Adrenergic | Rat Brain | 683 | [2] | |
| N-dealkylperphenazine (DAPZ) | Dopamine D2 | Human | Low Potency | [3] |
Key Insights:
-
Perphenazine exhibits high affinity for the dopamine D2 receptor, consistent with its classification as a potent antipsychotic.[4][5][6]
-
This compound, an active metabolite of perphenazine, demonstrates a notable affinity for the D2 receptor with a Ki value of 5.9 nM.[2] While this is approximately ten-fold less potent than the parent compound, it indicates that this compound retains significant dopamine antagonist activity.
-
The metabolite N-dealkylperphenazine (DAPZ) shows low potency for the D2 receptor.[3]
Dopamine Signaling Pathway
Dopamine exerts its effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of neurons. The D2 receptor, a primary target for many antipsychotic drugs, is typically coupled to inhibitory G proteins (Gi/o).
This diagram illustrates the synthesis and release of dopamine from the presynaptic neuron. In the postsynaptic neuron, dopamine binds to the D2 receptor, activating the inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity, ultimately resulting in an inhibitory cellular response. This compound acts as an antagonist at the D2 receptor, blocking the binding of dopamine and thereby inhibiting this signaling cascade.
Experimental Protocols
The determination of the relative potency of dopamine antagonists typically involves in vitro receptor binding assays.
Radioligand Binding Assay
This is a common method to determine the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound) for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
A radiolabeled ligand that binds to the D2 receptor with high affinity and specificity (e.g., [³H]-Spiperone).
-
Test compound (this compound) at various concentrations.
-
A non-specific binding control (a high concentration of a known D2 antagonist, e.g., haloperidol).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Procedure:
-
Preparation: A series of dilutions of the test compound (this compound) are prepared.
-
Incubation: The receptor membranes, radioligand, and either the test compound, buffer (for total binding), or a non-specific control are incubated together to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Counting: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
This guide provides a foundational understanding of the dopamine antagonist potency of this compound. Further in vivo studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perphenazine - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Perphenazine Metabolites: A Preclinical Efficacy Comparison
An objective analysis of the in vitro and in vivo data of perphenazine's primary metabolites—N-dealkylperphenazine (DAPZ), 7-hydroxyperphenazine (B3061111), and perphenazine (B1679617) sulfoxide (B87167)—to guide researchers and drug development professionals.
Perphenazine, a typical antipsychotic of the phenothiazine (B1677639) class, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. This process yields several metabolites, some of which exhibit pharmacological activity and may contribute to the overall therapeutic and side-effect profile of the parent drug. This guide provides a comparative overview of the preclinical efficacy of perphenazine's major metabolites, focusing on their receptor binding affinities and available in vivo data.
Executive Summary
In preclinical evaluations, the metabolites of perphenazine display distinct pharmacological profiles. N-dealkylperphenazine (DAPZ) emerges as a metabolite of interest due to its atypical antipsychotic-like receptor binding profile, showing a higher affinity for serotonin (B10506) 5-HT2A receptors than dopamine (B1211576) D2 receptors. 7-hydroxyperphenazine retains significant D2 receptor affinity, comparable to the parent compound, suggesting it may contribute to the antipsychotic effect. In contrast, perphenazine sulfoxide appears to be a largely inactive metabolite. A significant gap exists in the literature regarding the in vivo preclinical efficacy of these metabolites, highlighting a critical area for future research.
In Vitro Receptor Binding Affinity
The primary mechanism of action for most antipsychotic drugs involves antagonism of dopamine D2 receptors. However, interaction with other receptors, such as the serotonin 5-HT2A receptor, is characteristic of atypical antipsychotics and is associated with a lower incidence of extrapyramidal side effects.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | Receptor Affinity Ratio (D2/5-HT2A) | Reference |
| Perphenazine | ~0.8 | ~5.0 | ~0.16 | [1] |
| N-dealkylperphenazine (DAPZ) | Higher than 5-HT2A Affinity | Lower than D2 Affinity | >1 | [2] |
| 7-hydroxyperphenazine | Comparable to Perphenazine | - | - | [2] |
| This compound | Virtually inactive | - | - | [3] |
Table 1: Comparative in vitro receptor binding affinities of perphenazine and its metabolites. A higher Ki value indicates lower binding affinity. The D2/5-HT2A ratio is a key indicator of atypicality, with a ratio greater than 1 suggesting a profile similar to atypical antipsychotics.
N-dealkylperphenazine (DAPZ) exhibits a noteworthy receptor binding profile, with a higher affinity for the 5-HT2A receptor compared to the D2 receptor.[2] This characteristic is reminiscent of atypical antipsychotics, which often have a more favorable side-effect profile, particularly concerning extrapyramidal symptoms. In contrast, 7-hydroxyperphenazine's affinity for the D2 receptor is comparable to that of perphenazine itself, suggesting it may contribute significantly to the parent drug's antipsychotic action.[2] this compound, another major metabolite, is reported to be virtually inactive at D2 receptors.[3]
In Vivo Preclinical Efficacy
Despite the intriguing in vitro data, particularly for DAPZ, there is a notable scarcity of in vivo preclinical studies directly evaluating the efficacy of perphenazine's metabolites in animal models of psychosis. Such studies are crucial for understanding the functional consequences of their receptor binding profiles.
A study on the metabolites of a related phenothiazine, fluphenazine, provides some insight. In this study, 7-hydroxyfluphenazine (B30106) and fluphenazine-sulfoxide were administered to mice and rats and were found to inhibit methamphetamine-induced hyperactivity and to induce catalepsy, behaviors predictive of antipsychotic activity.[4] These findings suggest that the hydroxylated and sulfoxidated metabolites of phenothiazines can be pharmacologically active in vivo. However, direct evidence for perphenazine's metabolites is lacking.
The absence of data from established preclinical models such as the conditioned avoidance response (CAR) or amphetamine-induced hyperactivity for N-dealkylperphenazine and 7-hydroxyperphenazine represents a significant knowledge gap. The CAR test, in particular, is a robust predictor of antipsychotic efficacy.[5][6][7][8] Similarly, the catalepsy test is a widely used model to assess the potential for extrapyramidal side effects, a key differentiator between typical and atypical antipsychotics.[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of perphenazine and its potentially active metabolites are mediated through their interaction with various neurotransmitter receptor signaling pathways. The balance of activity at dopamine D2 and serotonin 5-HT2A receptors is considered critical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of 5-Hydroxytryptamine 1A Receptors in 6-Hydroxydopmaine-induced Catalepsy-like Immobilization in Rats: a Therapeutic Approach for Treating Catalepsy of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Perphenazine Sulfoxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Perphenazine (B1679617) sulfoxide (B87167), a metabolite of the antipsychotic drug perphenazine, requires careful handling and disposal in accordance with regulatory guidelines for pharmaceutical waste. This guide provides essential, step-by-step procedures to ensure its safe and compliant disposal.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[1][2] A key regulation is the EPA's Subpart P of the Resource Conservation and Recovery Act (RCRA), which outlines specific requirements for managing hazardous waste pharmaceuticals by healthcare facilities.[1][3] A central tenet of this rule is the prohibition of disposing of hazardous waste pharmaceuticals down the drain or toilet (sewering).[1][4]
While specific disposal protocols for perphenazine sulfoxide are not explicitly detailed in publicly available literature, the safety data sheets (SDS) for the parent compound, perphenazine, provide crucial guidance on its handling and disposal, which can be extrapolated to its sulfoxide metabolite.
Hazard Profile of Perphenazine and its Sulfoxide
Understanding the hazard profile of a substance is the first step in determining the appropriate disposal method. The following table summarizes the key hazard classifications for perphenazine and this compound.
| Hazard Classification | Perphenazine | This compound |
| GHS Pictogram | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |
| Signal Word | Warning | Warning |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. | H302: Harmful if swallowed. |
| Storage Class | 11 - Combustible Solids | 11 - Combustible Solids |
| Water Hazard Class (Germany) | nwg (Non-hazardous to water) | WGK 3 (severe hazard to water) |
Data sourced from various Safety Data Sheets.[5][6][7]
Step-by-Step Disposal Procedure for this compound
The following procedure is based on general best practices for pharmaceutical waste disposal and the available safety information for perphenazine and its sulfoxide.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid the formation of dust and aerosols. If working with a powder, use a fume hood or ensure adequate ventilation.[6][8]
2. Waste Identification and Segregation:
-
Determine if the this compound waste is considered hazardous. While not explicitly listed as a P- or U-listed hazardous waste by the RCRA, its toxicological properties (harmful if swallowed) and potential environmental hazards warrant careful management.[4]
-
Segregate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.[6]
3. Containerization and Labeling:
-
Use a suitable, closed container for disposal. The container should be compatible with the chemical and prevent leakage.[6]
-
Clearly label the container with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's waste management plan.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash. This is in line with the EPA's ban on sewering hazardous pharmaceutical waste and the general principle of preventing the release of active pharmaceutical ingredients into the environment.[1][4][9]
-
The recommended disposal method for hazardous pharmaceutical waste is incineration at a licensed facility.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method, in accordance with your institution's policies and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Experimental Protocols for Degradation or Neutralization
A review of the available literature did not yield specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The standard and recommended practice for the disposal of such pharmaceutical compounds is high-temperature incineration.
Conclusion
The proper disposal of this compound is paramount for laboratory safety and environmental protection. By adhering to the principles of hazardous waste management, including the use of appropriate personal protective equipment, proper segregation and labeling, and utilizing a licensed hazardous waste disposal service for incineration, research professionals can ensure they are in compliance with regulations and are acting as responsible stewards of the environment. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. epa.gov [epa.gov]
- 4. ovid.com [ovid.com]
- 5. This compound certified reference material, pharmaceutical secondary standard | 10078-25-8 [sigmaaldrich.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. ofipharma.com [ofipharma.com]
- 8. echemi.com [echemi.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
